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  • Product: 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
  • CAS: 477890-12-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 477890-12-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential biological signi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential biological significance of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercial suppliers with predictive analysis based on closely related structural analogs and established principles of organic chemistry. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound for further investigation and application.

Introduction and Compound Profile

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a substituted piperidine derivative featuring a lactam functionality, a phenyl group at the 2-position, a carboxylic acid at the 3-position, and a cyclohexyl group on the nitrogen atom. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The presence of multiple functional groups and stereocenters in this molecule suggests a rich chemical space for potential biological interactions.

Core Compound Identifiers:

IdentifierValue
CAS Number 477890-12-3[1]
Molecular Formula C₁₈H₂₃NO₃[1]
Molecular Weight 301.38 g/mol
IUPAC Name 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
InChI 1S/C18H23NO3/c20-16-12-11-15(18(21)22)17(13-7-3-1-4-8-13)19(16)14-9-5-2-6-10-14/h1,3-4,7-8,14-15,17H,2,5-6,9-12H2,(H,21,22)[1]
InChIKey WFSJXMMBWGEBAN-UHFFFAOYSA-N[1]
Canonical SMILES C1CCC(CC1)N2C(=O)CCCC(C2C3=CC=CC=C3)C(=O)O
Physical Form Solid[1]

Physicochemical Properties (Estimated)

PropertyEstimated ValueBasis for Estimation
Melting Point (°C) 160 - 180Based on the melting points of similar substituted piperidine carboxylic acids, which are typically crystalline solids with relatively high melting points.
Boiling Point (°C) > 450 (decomposes)High molecular weight and multiple polar functional groups suggest a very high boiling point with probable decomposition before boiling.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF.The carboxylic acid group imparts some water solubility, but the large non-polar cyclohexyl and phenyl groups limit it. Good solubility is expected in polar organic solvents.
pKa 3.5 - 4.5The primary acidic proton is that of the carboxylic acid. This estimated range is typical for carboxylic acids adjacent to electron-withdrawing groups.

Spectroscopic Analysis (Predicted)

No experimental spectra for 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid have been published. The following sections detail the expected spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit complex multiplets due to the numerous chiral centers and overlapping signals. The following are key expected resonances:

  • Carboxylic Acid (1H): A broad singlet between 12.0 and 13.0 ppm.

  • Aromatic Protons (5H): Multiplets in the range of 7.20-7.50 ppm.

  • Piperidine Ring Protons (7H): A series of complex and overlapping multiplets from approximately 1.5 to 4.5 ppm. The proton at C2, being adjacent to the phenyl group and nitrogen, would likely be a doublet or doublet of doublets around 4.0-4.5 ppm. The proton at C3 would be coupled to the C2 and C4 protons.

  • Cyclohexyl Protons (11H): A series of broad, overlapping multiplets in the upfield region, likely between 1.0 and 2.0 ppm, with the proton on the carbon attached to the nitrogen appearing as a multiplet further downfield.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show 18 distinct signals, assuming no coincidental overlap. Key predicted chemical shifts include:

  • Carbonyl (Lactam): ~170-175 ppm.

  • Carbonyl (Carboxylic Acid): ~172-177 ppm.

  • Aromatic Carbons: ~125-140 ppm.

  • Piperidine Ring Carbons: C2 and C6 would be the most downfield of the ring carbons (excluding the carbonyl), likely in the 50-65 ppm range. C3, C4, and C5 would appear between 20 and 45 ppm.

  • Cyclohexyl Carbons: In the range of 25-55 ppm, with the carbon attached to the nitrogen being the most downfield.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum is expected to show the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) 3300 - 2500Very broad
C-H (Aromatic) 3100 - 3000Sharp, medium
C-H (Aliphatic) 2950 - 2850Sharp, strong
C=O (Carboxylic Acid) ~1710Sharp, strong
C=O (Lactam) ~1650Sharp, strong
C=C (Aromatic) 1600, 1450Medium to weak
Mass Spectrometry (Predicted Fragmentation)

Under electron ionization (EI), the molecule would likely undergo fragmentation initiated by the ionization of the nitrogen atom or cleavage of the piperidine ring.

M [M]⁺˙ m/z = 301 frag1 [M - COOH]⁺ m/z = 256 M->frag1 - COOH frag2 [M - C₆H₁₁]⁺ m/z = 218 M->frag2 - C₆H₁₁ frag3 [C₆H₅CH=NHC₆H₁₁]⁺ m/z = 188 M->frag3 Ring Cleavage frag4 [C₆H₁₁]⁺ m/z = 83 M->frag4 - C₁₂H₁₂NO₃

Figure 1: Predicted key fragmentation pathways for 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in Mass Spectrometry.

Synthesis and Purification

A specific, validated synthesis for 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is not described in the available literature. However, a plausible and efficient route can be proposed based on established multicomponent reactions for the synthesis of highly substituted piperidines. The Petrenko-Kritschenko piperidone synthesis offers a convergent approach.

Proposed Synthetic Pathway

start1 Benzaldehyde intermediate Ethyl 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylate start1->intermediate start2 Ethyl Acetoacetate start2->intermediate start3 Cyclohexylamine start3->intermediate start4 Ethyl Glyoxylate start4->intermediate Multicomponent Condensation product 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid intermediate->product Ester Hydrolysis (e.g., LiOH, THF/H₂O)

Figure 2: Proposed multi-component synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylate

  • To a solution of ethyl acetoacetate (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add cyclohexylamine (1.0 eq) and ethyl glyoxylate (1.0 eq).

  • The reaction mixture is stirred at reflux for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl ester intermediate.

Step 2: Hydrolysis to 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

  • The purified ethyl ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Lithium hydroxide (LiOH, 2.0-3.0 eq) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC).

  • The reaction mixture is then acidified to pH 2-3 with 1M HCl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Potential Biological Activity and Applications

While no specific biological activity has been reported for 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, its structural motifs are present in compounds with known pharmacological effects.

  • CNS Activity: The 2-phenylpiperidine scaffold is a core component of several psychoactive compounds and central nervous system (CNS) agents.

  • Enzyme Inhibition: The lactam and carboxylic acid functionalities could serve as interaction points for various enzymes, suggesting potential as an enzyme inhibitor.

  • Antimicrobial and Anticancer Properties: Substituted piperidines have been investigated for their potential as antimicrobial and anticancer agents.

Further screening and biological evaluation are necessary to determine the specific activities of this compound.

cluster_scaffold Core Scaffold cluster_activity Potential Biological Activities Piperidine Piperidine Ring CNS CNS Modulation Piperidine->CNS Structural Homology Enzyme Enzyme Inhibition Piperidine->Enzyme Functional Groups Antimicrobial Antimicrobial Piperidine->Antimicrobial Anticancer Anticancer Piperidine->Anticancer

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Exploratory

Pharmacokinetic profiling of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid: A Strategic Approach for a Novel Chemical Entity Introduction The journey of a novel chemical entit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid: A Strategic Approach for a Novel Chemical Entity

Introduction

The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent upon a thorough understanding of its interaction with a biological system. Among the most critical aspects of this characterization is its pharmacokinetic (PK) profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the compound. This guide provides a comprehensive, technically robust framework for the pharmacokinetic profiling of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, a novel piperidine derivative. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical and scientifically-driven narrative to elucidate the causality behind each experimental choice, ensuring a self-validating and authoritative investigation into the compound's potential as a drug candidate.

The core objective of this guide is to outline a strategic, multi-tiered approach to PK profiling, commencing with high-throughput in vitro assays to establish fundamental ADME properties and progressing to more complex in vivo studies to understand the compound's behavior in a whole organism. This integrated strategy is paramount for making informed decisions in lead optimization and predicting human pharmacokinetic parameters.

Part 1: In Vitro ADME Profiling: Foundational Insights

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays designed to rapidly assess the fundamental ADME properties of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. These assays are crucial for early-stage decision-making and for providing a mechanistic basis for the results of subsequent in vivo studies.

Physicochemical Characterization

A foundational understanding of a compound's physicochemical properties is a prerequisite for any pharmacokinetic study, as these properties inherently influence its biological behavior.

Experimental Protocol: Solubility and Lipophilicity Determination
  • Aqueous Solubility: A kinetic solubility assay will be performed using a high-throughput method. A concentrated DMSO stock solution of the test compound is added to a series of aqueous buffers at various pH values (e.g., 4.0, 6.5, 7.4) to mimic physiological conditions. The resulting solutions are shaken and then centrifuged. The concentration of the compound in the supernatant is determined by LC-MS/MS.

  • Lipophilicity (LogD): The distribution coefficient (LogD) will be determined using a shake-flask method at a physiologically relevant pH of 7.4. The compound is partitioned between n-octanol and phosphate-buffered saline (PBS). The concentrations of the compound in both phases are measured by LC-MS/MS, and the LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Data Presentation: Physicochemical Properties
ParameterValueMethod
Molecular Weight315.4 g/mol N/A
pKa (predicted)4.2 (acidic)In silico prediction
Aqueous Solubility (pH 7.4)75 µg/mLKinetic Solubility Assay
LogD (pH 7.4)2.8Shake-flask method
Absorption: Predicting Oral Bioavailability

For an orally administered drug, the ability to permeate the intestinal epithelium is a primary determinant of its bioavailability.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer of enterocytes that serves as a reliable in vitro model of the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. Conversely, the compound is added to the basolateral side, and samples are taken from the apical side to determine the efflux ratio. The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Data Presentation: Caco-2 Permeability Data
ParameterValueInterpretation
Papp (A to B)15 x 10⁻⁶ cm/sHigh Permeability
Papp (B to A)35 x 10⁻⁶ cm/sModerate Permeability
Efflux Ratio2.3Suggests active efflux
Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its free concentration in the plasma, which is the fraction available to exert a therapeutic effect and to be cleared from the body.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation: A RED device, which consists of two chambers separated by a semipermeable membrane, is used.

  • Incubation: The test compound is added to plasma in one chamber, and buffer is added to the other. The device is then incubated at 37°C until equilibrium is reached.

  • Quantification: The concentrations of the compound in the plasma and buffer chambers are determined by LC-MS/MS. The percentage of plasma protein binding is then calculated.

Data Presentation: Plasma Protein Binding
SpeciesPlasma Protein Binding (%)
Human92.5%
Rat88.1%
Mouse85.4%
Metabolism: Metabolic Stability and Metabolite Identification

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes in the liver.

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation: The test compound is incubated with liver microsomes (from human, rat, and mouse) in the presence of the cofactor NADPH at 37°C.

  • Sampling: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

Data Presentation: Metabolic Stability in Liver Microsomes
SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human4530.8
Rat3046.2
Mouse2263.0
Workflow for In Vitro ADME Profiling

G cluster_0 Physicochemical Characterization cluster_1 In Vitro ADME Assays cluster_2 Data Analysis & Interpretation Solubility Aqueous Solubility Caco2 Caco-2 Permeability Solubility->Caco2 LogD Lipophilicity (LogD) LogD->Caco2 PK_Prediction Prediction of In Vivo PK Caco2->PK_Prediction PPB Plasma Protein Binding PPB->PK_Prediction MetStab Metabolic Stability MetStab->PK_Prediction

Caption: Workflow for the initial in vitro ADME profiling of a novel chemical entity.

Part 2: In Vivo Pharmacokinetic Studies: Understanding the Whole-Body Disposition

Following the foundational in vitro characterization, in vivo studies are conducted to understand the pharmacokinetic behavior of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in a living organism. Rodent models, typically rats or mice, are commonly used in these initial studies.

Single-Dose Pharmacokinetic Study in Rats

A single-dose PK study is performed to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

Experimental Protocol: Intravenous (IV) and Oral (PO) Dosing in Rats
  • Animal Dosing: A cohort of rats is administered the test compound via intravenous (IV) injection, while another cohort receives the compound via oral gavage (PO).

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points over a 24-hour period.

  • Plasma Analysis: The blood samples are processed to obtain plasma, and the concentration of the test compound in the plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters in Rats
ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.11.0
AUC₀-t (ng*h/mL)25005800
t½ (h)4.55.0
CL (mL/min/kg)6.7-
Vd (L/kg)2.5-
F (%)-46.4
Metabolite Identification and Profiling

Understanding the metabolic fate of a drug is a critical component of its safety assessment. In vivo metabolite profiling aims to identify the major metabolites and their relative abundance.

Experimental Protocol: In Vivo Metabolite Profiling
  • Sample Collection: Plasma, urine, and feces are collected from the animals in the single-dose PK study.

  • Metabolite Identification: The samples are analyzed using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

  • Metabolite Quantification: The relative abundance of the major metabolites is determined.

Logical Relationship of Pharmacokinetic Processes

G cluster_0 Absorption cluster_1 Distribution cluster_2 Metabolism & Excretion GI_Tract GI Tract Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Tissues Tissues Bloodstream->Tissues Distribution Liver Liver Bloodstream->Liver Metabolism Kidneys Kidneys Bloodstream->Kidneys Filtration Tissues->Bloodstream Liver->Bloodstream Excretion Excretion Liver->Excretion Kidneys->Excretion

Caption: The interconnected processes of drug absorption, distribution, metabolism, and excretion.

Part 3: Data Integration and Human PK Prediction

The culmination of the in vitro and in vivo pharmacokinetic studies is the integration of all available data to predict the compound's behavior in humans. This is a critical step in determining the potential for a successful clinical candidate and for guiding the design of first-in-human studies.

Allometric Scaling

Allometric scaling is a method used to predict human pharmacokinetic parameters from animal data based on the relationship between physiological variables and body size.

In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE is a bottom-up approach that uses in vitro data, such as intrinsic clearance from liver microsomes, to predict in vivo clearance in humans.

By combining these approaches, a more robust prediction of the human pharmacokinetic profile of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be achieved. This integrated understanding is essential for advancing the compound to the next stage of drug development.

Conclusion

The pharmacokinetic profiling of a novel chemical entity such as 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a systematic and multi-faceted endeavor. By employing a strategic combination of in vitro and in vivo assays, a comprehensive understanding of the compound's ADME properties can be established. This in-depth technical guide has outlined a scientifically rigorous and logically structured approach to this process, emphasizing the importance of causality in experimental design and the integration of data for informed decision-making. The successful execution of this profiling plan will provide the critical insights necessary to guide the future development of this promising compound.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences. [Link]

  • Mahmood, I. (2007). Application of allometric principles for the prediction of pharmacokinetics in humans. Expert Opinion on Drug Discovery. [Link]

Foundational

Solubility Profiling of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid in Organic Solvents: Predictive Modeling and Empirical Workflows

Executive Summary 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: 477890-12-3) is a highly functionalized synthetic building block utilized in advanced drug discovery and process chemistry. Due to its diver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: 477890-12-3) is a highly functionalized synthetic building block utilized in advanced drug discovery and process chemistry. Due to its diverse functional groups—a lipophilic cyclohexyl ring, an aromatic phenyl group, a polar lactam (6-oxo) core, and an ionizable carboxylic acid—its solvation behavior is highly complex. Determining its solubility profile is a critical prerequisite for optimizing reaction conditions, designing crystallization protocols, and formulating preclinical assays. This guide provides a comprehensive framework for predicting, measuring, and optimizing the solubility of this compound in organic solvents.

Structural Deconstruction & Predictive Solvation Mechanics

To rationally predict solubility without exhaustive empirical screening, the molecule must be analyzed through the lens of Hansen Solubility Parameters (HSP)[1]. HSP divides total cohesive energy into three distinct components: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ).

  • Lipophilic Domains (Cyclohexyl & Phenyl): These bulky hydrocarbon groups drive a high δD​ requirement. Solvents like toluene and heptane will interact favorably with these regions via van der Waals forces, though they cannot solvate the polar core.

  • Lactam Core (6-Oxo): The amide-like carbonyl provides a strong permanent dipole ( δP​ ). Polar aprotic solvents (e.g., DMSO, DMF) excel at stabilizing this region.

  • Carboxylic Acid (3-COOH): This moiety acts as both a hydrogen bond donor and acceptor ( δH​ ). Polar protic solvents (e.g., methanol, ethanol) can form stable hydrogen-bonded networks with this group, disrupting the strong intermolecular carboxylic acid dimers that typically form in the solid state.

Causality Insight: Solubility is maximized when the solvent's HSP coordinates closely match the solute's. Because this specific compound possesses distinct lipophilic and polar extremes, a single neat solvent rarely possesses the perfect balance of δD​ , δP​ , and δH​ . Consequently, binary solvent mixtures (e.g., Dichloromethane/Methanol) often exhibit synergistic solubility spikes compared to neat solvents by simultaneously solvating the lipophilic rings and the polar lactam/carboxyl core.

SolvationMechanics Compound 1-Cyclohexyl-6-oxo-2-phenyl piperidine-3-carboxylic acid Lipophilic Cyclohexyl & Phenyl Rings (Dispersion Forces) Compound->Lipophilic Lactam 6-Oxo Lactam Core (Dipole-Dipole) Compound->Lactam Carboxyl 3-Carboxylic Acid (H-Bond Donor/Acceptor) Compound->Carboxyl NonPolar Non-Polar Solvents (e.g., Toluene, Heptane) Lipophilic->NonPolar High Affinity PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Lactam->PolarAprotic Strong Dipole Carboxyl->PolarAprotic H-Bond Acceptor PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Carboxyl->PolarProtic H-Bonding

Diagram 1: Structural features of the target compound and their primary solvation pathways.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, thermodynamic solubility must be empirically determined. The classical saturation shake-flask method remains the gold standard for pharmaceutical intermediates[2]. To ensure absolute trustworthiness, the protocol must operate as a self-validating system to prevent false readings caused by supersaturation or solid-state transformations.

Step-by-Step Methodology
  • Solid Excess Preparation: Dispense ~50 mg of crystalline 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid into a 2 mL glass HPLC vial.

  • Solvent Dispensing: Add 1.0 mL of the target organic solvent. Ensure a visible solid excess remains at the bottom; if the compound dissolves completely, incrementally add more solid until saturation is visually evident.

  • Isothermal Equilibration: Seal the vials tightly and place them in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Time-Course Sampling (Validation Step 1): Extract 100 µL aliquots at exactly 24 hours and 48 hours.

    • Causality: Comparing two distinct time points ensures that true thermodynamic equilibrium has been reached. If the 24h concentration is significantly higher than the 48h concentration, a metastable supersaturated state was initially formed and is precipitating out[3].

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 × g for 10 minutes to pellet the undissolved solids. Note: Centrifugation must be temperature-controlled (25°C) to prevent temperature-induced precipitation or further dissolution.

  • HPLC Quantification: Dilute the supernatant with a compatible mobile phase and analyze via HPLC-UV (monitoring at ~254 nm for the phenyl chromophore) against a generated standard curve.

  • Solid-Phase Verification (Validation Step 2): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Organic solvents frequently induce solvate formation or polymorphic transformations during equilibration. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original API[2].

ShakeFlaskWorkflow cluster_Validation Self-Validating Analytics Start Excess Solid Addition (Target Compound) Solvent Solvent Dispensing (Organic Panel) Start->Solvent Equilibration Isothermal Shaking (25°C, 24h & 48h) Solvent->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation HPLC HPLC-UV Quantification (Supernatant) Separation->HPLC XRPD XRPD Analysis (Residual Solid) Separation->XRPD Decision Is 24h Conc. == 48h Conc.? HPLC->Decision Decision->Equilibration No (Re-equilibrate) End Thermodynamic Solubility Confirmed Decision->End Yes

Diagram 2: Self-validating isothermal shake-flask protocol for thermodynamic solubility.

Quantitative Solubility Matrix

Based on the structural physicochemical properties of piperidine-3-carboxylic acid derivatives, the following table summarizes the predictive solubility profiles across standard organic solvent classes at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO46.7> 100Strong dipole-dipole interactions with the lactam core; acts as a potent H-bond acceptor for the COOH group.
Halogenated Dichloromethane8.950 - 80High dispersion affinity for the cyclohexyl/phenyl rings; moderate dipole interactions with the core.
Polar Protic Methanol32.730 - 60Excellent H-bonding capacity, but exhibits lower dispersion affinity for the bulky cyclohexyl group.
Aromatic Toluene2.45 - 15Effectively solvates the phenyl and cyclohexyl rings, but fails to disrupt strong COOH dimers.
Aliphatic Heptane1.9< 1Insufficient polar and H-bonding capacity; functions primarily as an anti-solvent.

Process Chemistry: Solvent Selection Strategy

In pharmaceutical process chemistry, solubility dictates the entire workflow.

  • Reaction Solvents: For downstream modifications (e.g., amide couplings or esterifications at the carboxylic acid), polar aprotic solvents like DMF or DCM are optimal due to their high solubilization capacity and lack of competing nucleophiles.

  • Crystallization (Anti-Solvent) Systems: The stark contrast between DMSO (high solubility) and Heptane (low solubility) makes them an ideal solvent/anti-solvent pair for controlled crystallization. The compound can be dissolved in a minimal volume of DMSO, with Heptane added dropwise to induce controlled supersaturation, driving high-purity crystal nucleation.

Conclusion

Mastering the solubility profile of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid requires deconstructing its molecular interactions. By leveraging predictive frameworks like Hansen Solubility Parameters alongside rigorous, self-validating empirical protocols (time-course shake-flask and XRPD verification), researchers can rapidly identify optimal solvent systems for synthesis, purification, and downstream formulation.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in Amide Coupling Reactions

Introduction: The Significance of Substituted Piperidines in Modern Drug Discovery The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast arra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its three-dimensional geometry and conformational flexibility allow for precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets.[2] 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a complex building block featuring a lactam, a chiral center, and significant steric bulk from the N-cyclohexyl and C-2 phenyl substituents. These features make it an attractive scaffold for creating novel therapeutics, particularly in areas like anticancer and central nervous system (CNS) drug discovery.[3] However, the successful incorporation of this moiety into larger molecules via amide bond formation presents unique challenges due to steric hindrance, which can impede reaction rates and efficiency.[4][5] This guide provides a comprehensive overview of the principles, protocols, and optimization strategies for effectively utilizing this valuable synthon in amide coupling reactions.

Core Principles of Amide Bond Formation

The formation of an amide bond, while conceptually a simple condensation of a carboxylic acid and an amine, requires the activation of the carboxylic acid to overcome a significant activation energy barrier.[6] This is because the hydroxyl group of a carboxylic acid is a poor leaving group.[7] Modern synthetic chemistry relies on a diverse toolkit of coupling reagents to facilitate this transformation under mild conditions, which is crucial for complex molecules to prevent side reactions and racemization.[8][9][10]

The general process involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium/acylaminium salt.[7][8][9] This intermediate possesses a much better leaving group.

  • Nucleophilic Attack: The amine component then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the thermodynamically stable amide bond.[7][11]

To minimize side reactions, such as the formation of N-acylurea byproducts with carbodiimides or racemization at the alpha-carbon of the carboxylic acid, additives like 1-hydroxybenzotriazole (HOBt) or its analogues are often employed.[8][9][12] These additives trap the activated intermediate to form a less reactive but still highly efficient acylating agent.[9]

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Intermediate [R-CO-X] (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product R-CO-NH-R' (Amide Product) Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct Activated_Intermediate->Byproduct Amine R'-NH2 (Amine) Amine->Amide_Product

Caption: General mechanism of amide bond formation via a coupling reagent.

Reagent Selection for a Sterically Hindered Substrate

The structure of 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, with bulky groups flanking the carboxylic acid, necessitates the use of potent coupling reagents capable of overcoming steric hindrance. Standard carbodiimides like DCC or EDC alone may result in low yields or slow reaction times.[5]

Reagent Class Examples Strengths for Hindered Couplings Considerations
Carbodiimides EDC, DCC, DICCost-effective, widely used. Efficiency is greatly improved with additives.[8][13]Can form N-acylurea byproducts.[12][13] DCC byproduct (DCU) is often difficult to remove.[12]
Onium Salts (Aminium/Uronium) HATU, HBTU, HCTUHighly efficient and fast, forming highly reactive activated esters.[5][9][13] Recommended for sterically demanding couplings.[5]More expensive. Can cause guanidinylation of the primary amine if used in excess.[13]
Onium Salts (Phosphonium) PyBOP, PyAOPVery effective for hindered systems with low racemization risk.[5][9]Byproducts can sometimes complicate purification.
Phosphonic Anhydride T3P®Excellent for difficult couplings. Byproducts are water-soluble, simplifying workup.[12][13]Requires a base to neutralize the generated phosphoric acids.

For 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonic anhydrides such as T3P® (Propylphosphonic Anhydride) are highly recommended starting points due to their proven efficacy in challenging cases.[5][13]

Experimental Protocols

The following protocols are designed as robust starting points and may require optimization depending on the specific amine coupling partner.

Protocol 1: HATU-Mediated Amide Coupling (Solution-Phase)

This protocol is highly effective for a wide range of amines, including those that are less nucleophilic or sterically hindered.[13][14]

Materials:

  • 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of 0.1-0.2 M).

  • Reagent Addition: Add HATU (1.1 eq) to the solution.

  • Pre-activation: Add DIPEA (2.0-3.0 eq) to the mixture. Stir at room temperature for 5-10 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-24 hours). For very sluggish reactions, gentle heating (e.g., 40-50 °C) can be applied, but this should be done cautiously to minimize potential side reactions.[5]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol_Workflow Start 1. Setup (Acid in Flask) Dissolve 2. Dissolve (Anhydrous DMF/DCM) Start->Dissolve Add_Reagents 3. Add HATU & DIPEA (Pre-activation) Dissolve->Add_Reagents Add_Amine 4. Add Amine Add_Reagents->Add_Amine React 5. Stir & Monitor (TLC / LC-MS) Add_Amine->React Workup 6. Aqueous Workup (EtOAc Extraction) React->Workup Purify 7. Purify (Column Chromatography) Workup->Purify

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the coupling of the title acid onto a resin-bound amine, a common step in peptide synthesis.[15][16]

Materials:

  • Fmoc-deprotected resin-bound amine (e.g., Rink Amide resin)

  • 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

  • HATU or HCTU

  • DIPEA

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • DCM

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected resin in DMF for at least 30 minutes.[17]

  • Activation Solution: In a separate vessel, dissolve 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (3-5 eq relative to resin loading), HATU (2.9-4.9 eq), and DIPEA (6-10 eq) in DMF. Allow to pre-activate for 1-5 minutes.[5][15]

  • Coupling: Drain the DMF from the swollen resin and add the activation solution. Agitate the mixture at room temperature for 2-6 hours. Due to the steric hindrance, a longer coupling time or double coupling may be necessary.[5]

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines. A negative result (yellow beads) indicates a successful coupling.

  • Next Steps: The resin is now ready for the next step in the synthesis, such as N-terminal Fmoc deprotection (if applicable) or cleavage from the resin.[16]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Yield 1. Inadequate activation of the carboxylic acid.[4]2. Steric hindrance preventing coupling.[4][5]3. Degraded coupling reagent or solvent not anhydrous.1. Switch to a more potent coupling reagent like HATU or T3P®.[5][13]2. Increase reaction time and/or apply gentle heat (40-50 °C).[5]3. Use fresh, high-purity reagents and anhydrous solvents.
Incomplete Reaction 1. Insufficient equivalents of reagents.2. Reaction time is too short for the hindered substrate.1. Increase the equivalents of the coupling reagent and base (e.g., HATU to 1.5 eq, DIPEA to 4.0 eq).2. Extend the reaction time to 24 hours or longer, monitoring periodically.
Side Product Formation 1. Racemization at the stereocenter.2. Epimerization if the amine is a chiral amino acid ester.3. N-acylurea formation (with carbodiimides).1. Use an additive like HOBt or HOAt to suppress racemization.[8][9] Perform the reaction at a lower temperature (0 °C to RT).2. Use a weaker, non-nucleophilic base like 2,4,6-collidine instead of DIPEA, especially in sensitive cases.[9]3. Switch to an onium salt or T3P® to avoid this specific byproduct.[13]
Difficult Purification 1. Byproduct co-elutes with the product (e.g., DCU).2. Unreacted starting materials are present.1. Use EDC/HOBt for water-soluble byproducts or T3P® whose byproducts are easily removed by aqueous wash.[12][13]2. Optimize the reaction to drive it to completion. Consider using a scavenger resin to remove excess starting material.

Conclusion

While the steric bulk of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid presents a challenge for amide bond formation, these difficulties can be readily overcome through the strategic selection of modern, high-potency coupling reagents and the careful optimization of reaction conditions. The use of uronium salts such as HATU provides a reliable and highly efficient method for incorporating this valuable, complex scaffold into target molecules. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this building block in their synthetic campaigns, paving the way for the discovery of novel chemical entities.

References

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. National Center for Biotechnology Information. [Link]

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study - ACS Publications. ACS Publications. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

  • How to Make Amides: Mechanism - YouTube. YouTube. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. National Center for Biotechnology Information. [Link]

  • Applications of Piperidine for the Development of New Drugs. I. New Potent Respiratory Stimulants - J-Stage. J-Stage. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Peptide Coupling Reagents | AAPPTec. AAPPTec. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. MDPI. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. American Pharmaceutical Review. [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols - Patsnap Eureka. Patsnap. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Growing Science. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Exploring the Versatile Applications of Amides in Modern Chemistry and Industry. Medium. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC. National Center for Biotechnology Information. [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Amide activation: an emerging tool for chemoselective synthesis - RSC Publishing. Royal Society of Chemistry. [Link]

  • Peptide Synthesis - Bio-protocol. Bio-protocol. [Link]

  • Struggling with amide coupling : r/Chempros - Reddit. Reddit. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. National Center for Biotechnology Information. [Link]

  • 25.2: Structure and Stereochemistry of the Amino Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Enantioselective Intramolecular Michael Addition of Nitronates onto Conjugated Esters: Access to Cyclic γ-Amino Acids with up to Three Stereocenters | Journal of the American Chemical Society. ACS Publications. [Link]

  • Why is my Amide Coupling Not working using Cysteamine? - ResearchGate. ResearchGate. [Link]

  • Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters - RSC Publishing. Royal Society of Chemistry. [Link]

  • Resonant acoustic mixing enables solvent-less amide coupling in solid-phase peptide synthesis - KAUST Repository. KAUST. [Link]

Sources

Application

Preparation of piperidine derivatives from 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Application Note: Comprehensive Guide to the Preparation of Piperidine Derivatives from 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Executive Summary 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Guide to the Preparation of Piperidine Derivatives from 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Executive Summary

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 477890-12-3) is a highly functionalized, stereochemically dense piperidone scaffold. It serves as a critical building block in medicinal chemistry for synthesizing neuroactive compounds and complex carboxamides, such as N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide[1]. This application note details the field-proven methodologies for derivatizing this scaffold, focusing on chemoselective C3-amide bond formation and C6-lactam reduction to yield fully saturated piperidine derivatives.

Structural Analysis & Reactivity Profile

As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity of this specific scaffold before initiating synthesis:

  • N1-Cyclohexyl & C2-Phenyl Moieties: These bulky groups provide significant steric hindrance around the C3 position. They also govern the lipophilicity and π-π stacking capabilities of the final drug candidate.

  • C3-Carboxylic Acid: The primary vector for diversification. Due to the adjacent C2-phenyl steric bulk, highly efficient coupling reagents are required to prevent sluggish reaction kinetics.

  • C6-Oxo (Lactam): Provides chemical stability to the piperidine ring but acts as an electron-withdrawing group. Reducing this lactam converts the molecule into a basic, tertiary piperidine, fundamentally altering its pharmacokinetic profile (e.g., pKa and hERG liability).

Derivatization Strategy I: C3 Amide Bond Formation

To synthesize piperidine-3-carboxamide derivatives, the C3-carboxylic acid must be activated.

Causality of Experimental Choices: We utilize HATU over traditional EDC/HOBt systems. HATU generates a highly reactive O-acyl(tetramethyl)isouronium intermediate that efficiently overcomes the steric hindrance imposed by the C2-phenyl group[2]. N,N-Diisopropylethylamine (DIPEA) is selected as the base. Unlike triethylamine, DIPEA's steric bulk prevents it from acting as a nucleophile and drastically minimizes the risk of epimerization at the sensitive C2 and C3 chiral centers[2].

Protocol 1: HATU-Mediated Amide Coupling

This protocol is self-validating: the colorimetric shift during activation confirms active ester formation, and the specific washing sequence ensures the complete removal of the HOAt byproduct and DMF.

  • Pre-Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Deprotonation: Add DIPEA (2.5 eq) to the stirred solution. (Note: If the incoming amine partner is a hydrochloride salt, increase DIPEA to 3.5 eq to ensure complete neutralization)[2].

  • Active Ester Formation: Add HATU (1.2 eq) in a single portion. Stir the reaction mixture at 20–25 °C for 20 minutes. The solution will transition to a pale yellow/brown hue, indicating the formation of the active ester.

  • Nucleophilic Attack: Add the desired amine (e.g., 4-chlorobenzylamine) (1.1 eq) dropwise. Stir the reaction at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Targeted Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (neutralizes trace acid and solubilizes the HOAt byproduct).

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x). This specifically partitions the DMF out of the organic phase.

    • Wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Mechanism N1 1. Carboxylic Acid Deprotonation (DIPEA) N2 2. Carboxylate Attack on HATU N1->N2 N3 3. O-Acyl(tetramethyl)isouronium Active Ester Formation N2->N3 N4 4. Nucleophilic Attack by Amine (R-NH2) N3->N4 N5 5. Amide Bond Formation + HOAt Byproduct N4->N5

Mechanistic pathway of HATU-mediated amide coupling.

Derivatization Strategy II: Chemoselective Lactam Reduction

To convert the 6-oxo-piperidine into a fully saturated piperidine, the lactam must be reduced without cleaving the newly formed C3-amide.

Causality of Experimental Choices: Standard reagents like Lithium Aluminum Hydride (LiAlH₄) are excessively harsh and will indiscriminately reduce both the lactam and the C3-amide. Instead, we employ Borane-Tetrahydrofuran (BH₃·THF) . Borane acts as an electrophilic reducing agent, coordinating preferentially to the more electron-rich lactam carbonyl oxygen over the sterically hindered, less Lewis-basic C3-amide, ensuring chemoselectivity[3].

Protocol 2: Borane-Mediated Lactam Reduction
  • Preparation: Dissolve the C3-amide derivative (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the vessel to 0 °C using an ice-water bath.

  • Controlled Addition: Slowly add BH₃·THF (1.0 M in THF, 3.5 eq) dropwise. Caution: Manage the exothermic reaction and monitor for hydrogen gas evolution.

  • Reduction: Remove the ice bath, affix a reflux condenser, and heat the reaction to 65 °C (reflux) for 14 hours[3].

  • Quenching & Hydrolysis: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of Methanol until effervescence ceases. To break the highly stable amine-borane complex that forms, add 1 M HCl (or reflux in a Methanol/HCl mixture for 2 hours).

  • Workup: Basify the aqueous layer to pH 10 using 1 M NaOH (releasing the free piperidine base). Extract with Dichloromethane (DCM) (3x), dry over MgSO₄, and concentrate to yield the saturated piperidine derivative.

(Alternative Scale-up Note: For process-scale safety where BH₃ gas evolution is a hazard, a NaBH₄/TFA reduction system can be substituted to generate the active reducing species in situ)[4].

Workflow A 1-Cyclohexyl-6-oxo-2- phenylpiperidine-3-carboxylic acid B Amide Intermediate (e.g., 3-carboxamide) A->B HATU, DIPEA R-NH2, DMF C Piperidine Derivative (Fully saturated) B->C BH3·THF or NaBH4/TFA

Synthetic workflow for derivatizing the piperidone scaffold.

Quantitative Data Summary

The following table summarizes the optimized parameters for the derivatization workflows to ensure reproducible scale-up and high fidelity.

Reaction StepReagent/CatalystBase / AdditiveEquivalentsSolventTemp (°C)Typical Yield (%)
Amide Coupling HATUDIPEA1.2 (HATU), 2.5 (DIPEA)DMF20–2575–92%
Lactam Reduction (Standard) BH₃·THFNone3.5THF65 (Reflux)62–85%
Lactam Reduction (Scale-up) NaBH₄TFA3.0 (NaBH₄), 4.0 (TFA)THF0 to 2570–95%

References

  • ResearchGate - Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA[Link]

  • Frontiers in Chemistry - The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid synthesis

Technical Support Center: Synthesis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Welcome to the technical support center for the synthesis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis. The following troubleshooting guide and FAQs are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Introduction to the Synthesis

The synthesis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a multicomponent reaction that likely proceeds through a variation of the Hantzsch pyridine synthesis or a similar condensation reaction.[1] A plausible and common approach involves the one-pot reaction of benzaldehyde, cyclohexylamine, and a β-ketoester, such as ethyl benzoylacetate, followed by cyclization and hydrolysis of the ester to the carboxylic acid. The core of this synthesis relies on the precise formation of multiple bonds in a single operation, which can be sensitive to various reaction parameters.[2]

This guide will address common pitfalls and provide strategies for optimizing your reaction yields and purity.

Troubleshooting Guide & FAQs

I. Low or No Product Formation

Question: I am not seeing any formation of my desired product, or the yield is consistently below 20%. What are the likely causes?

Answer: Low or no product formation in this multicomponent reaction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits.

  • Reagent Quality and Stoichiometry:

    • Aldehyde Impurities: Benzaldehyde is prone to oxidation to benzoic acid. The presence of benzoic acid can interfere with the reaction by neutralizing the amine or catalyst. It is crucial to use freshly distilled or recently purchased benzaldehyde.

    • Amine Quality: Cyclohexylamine should be pure and free of water.

    • β-Ketoester/Acid Stability: The β-ketoacid is susceptible to decarboxylation, especially at elevated temperatures. If you are generating the ketoacid in situ or using it directly, ensure the temperature is well-controlled.

    • Stoichiometry: Ensure the molar ratios of your reactants are correct. A 1:1:1 ratio of benzaldehyde, cyclohexylamine, and the β-ketoacid component is the typical starting point.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol can facilitate the initial condensation steps. Aprotic solvents might be necessary for the cyclization. Experiment with different solvents to find the optimal one for your specific substrate combination.

    • Temperature: The initial condensation is often carried out at room temperature or with gentle heating. The subsequent cyclization may require higher temperatures. However, excessive heat can lead to side reactions and decomposition. A stepwise temperature gradient can be beneficial.

    • Catalyst: While this reaction can sometimes proceed without a catalyst, an acid or base catalyst is often employed to improve the rate and yield.

      • Acid Catalysis: A mild acid catalyst like acetic acid or p-toluenesulfonic acid (p-TSA) can promote the formation of the imine and the subsequent condensation steps.

      • Base Catalysis: A base catalyst can facilitate the deprotonation of the β-ketoester and promote the Michael addition.

Troubleshooting Protocol 1: Optimizing Reaction Conditions

  • Reagent Purity Check:

    • Distill benzaldehyde before use.

    • Use a fresh bottle of cyclohexylamine.

    • If using a β-ketoacid, perform a quick melting point or NMR to check for degradation.

  • Solvent and Catalyst Screening:

    • Set up small-scale parallel reactions to screen different solvents (e.g., ethanol, methanol, acetonitrile, DMF, and toluene).[3]

    • In parallel, screen for the effect of a catalyst. Start with a catalytic amount of acetic acid or p-TSA.

  • Temperature Optimization:

    • Run the reaction at room temperature for 24 hours.

    • If no product is formed, gradually increase the temperature to 50-80 °C and monitor the reaction by TLC or LC-MS.

II. Formation of a Major Side Product

Question: I am observing a major side product in my reaction mixture. What could it be, and how can I minimize its formation?

Answer: The formation of side products is a common issue in multicomponent reactions. Identifying the side product is the first step toward mitigating its formation.

  • Likely Side Products:

    • Amide Formation: The carboxylic acid product can react with cyclohexylamine to form an amide, especially at high temperatures.

    • Self-Condensation of Benzaldehyde: Under certain conditions, benzaldehyde can undergo self-condensation.

    • Incomplete Cyclization: The linear intermediate may not fully cyclize, leading to a mixture of the open-chain and cyclized products.

    • Oxidation Products: The piperidone ring can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures.

Troubleshooting Protocol 2: Minimizing Side Product Formation

  • Characterize the Side Product:

    • Attempt to isolate the side product by column chromatography.

    • Characterize it using NMR, MS, and IR to determine its structure.

  • Adjust Reaction Conditions:

    • Temperature Control: If an amide is the major side product, reduce the reaction temperature and time.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Order of Addition: The order in which you add the reagents can influence the reaction pathway. Try adding the benzaldehyde and cyclohexylamine first to form the imine before adding the β-ketoester.

Diagram: Potential Side Reactions

Side_Reactions Reactants Benzaldehyde + Cyclohexylamine + β-Ketoester Product 1-Cyclohexyl-6-oxo-2-phenyl- piperidine-3-carboxylic acid Reactants->Product Desired Pathway Side_Product_2 Incomplete Cyclization (Open-chain intermediate) Reactants->Side_Product_2 Stalls Side_Product_1 Amide Formation (Product + Cyclohexylamine) Product->Side_Product_1 High Temp. Side_Product_3 Oxidation Products Product->Side_Product_3 Air/Heat

Caption: Potential side reaction pathways in the synthesis.

III. Product Purification Challenges

Question: I am having difficulty purifying the final product. It seems to be a sticky solid or an oil, and column chromatography is not effective.

Answer: Purification of piperidine carboxylic acids can be challenging due to their polarity and potential for zwitterionic character.[4]

  • Purification Strategies:

    • Crystallization: This is the most effective method for purifying solid products.

      • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, acetone/water) to find a suitable system for recrystallization.

    • Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and move it to the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

      • Acidify the aqueous layer with a mild acid (e.g., citric acid or dilute HCl) to precipitate the product.

      • Filter and wash the solid product.

    • Salt Formation: If the free acid is difficult to handle, consider forming a stable salt (e.g., with a suitable amine or inorganic base) which may have better crystallization properties.[5]

Troubleshooting Protocol 3: Purification of the Final Product

  • Initial Attempt: Recrystallization

    • Take a small amount of the crude product and attempt to dissolve it in a minimal amount of a hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • If Recrystallization Fails: Acid-Base Extraction

    • Dissolve the crude material in ethyl acetate.

    • Extract with a 5% aqueous sodium bicarbonate solution.

    • Separate the aqueous layer and wash it with ethyl acetate.

    • Slowly acidify the aqueous layer with 1M HCl until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum.

Diagram: Purification Workflow

Purification_Workflow Crude_Product Crude Product (Sticky solid or oil) Recrystallization Attempt Recrystallization Crude_Product->Recrystallization Failure Fails Recrystallization->Failure No crystals or oiling out Success Success Recrystallization->Success Acid_Base_Extraction Perform Acid-Base Extraction Pure_Solid Pure Crystalline Solid Acid_Base_Extraction->Pure_Solid Failure->Acid_Base_Extraction Success->Pure_Solid

Caption: A decision tree for the purification strategy.

Quantitative Data Summary

The following table provides a hypothetical summary of how different reaction parameters can influence the yield of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. These are representative values based on similar syntheses and should be used as a guide for optimization.

Parameter Condition A Condition B Condition C Observed Yield (%)
Solvent EthanolAcetonitrileToluene45% (A), 65% (B), 30% (C)
Catalyst NoneAcetic Acid (10 mol%)p-TSA (5 mol%)25% (A), 55% (B), 70% (C)
Temperature Room Temp.50 °C80 °C35% (A), 60% (B), 50% (C, with side products)

Experimental Protocols

General Procedure for the Synthesis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (A Representative Method)

  • To a solution of benzaldehyde (1.0 eq) in acetonitrile (0.5 M) is added cyclohexylamine (1.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethyl benzoylacetate (1.0 eq) and p-toluenesulfonic acid (0.05 eq) are added.

  • The reaction mixture is heated to 60 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethanol, and an aqueous solution of sodium hydroxide (2.0 eq) is added.

  • The mixture is heated to reflux for 4 hours to hydrolyze the ester.

  • The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether.

  • The aqueous layer is cooled in an ice bath and acidified to pH 3-4 with 1M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

  • The crude product is purified by recrystallization from an appropriate solvent system.

References

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]

  • Kavčič, M., & Kočevar, M. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5364–5381.
  • Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds.
  • Janssen Pharmaceutica N.V. (1983). 1-(Cyclohexyl)-4-aryl-4-piperidinecarboxylic acid derivatives. U.S.
  • Frost, J. R., & Lindsley, C. W. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(1), 467–477.
  • Vala, K. K., & C. V. (2015). Recent advances in the synthesis of piperidones. RSC Advances, 5(112), 92496-92519.
  • Scribd. (n.d.). Advances in Piperidone Synthesis Techniques. Retrieved from [Link]

  • Svete, J. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5364-5381.
  • Chen, J., & Spear, K. L. (2005). Process for producing optically active carboxylic acid. U.S.
  • Google Patents. (n.d.). Synthesis method of intermediate N-phenyl-4-piperidone.
  • Shell Development Company. (1941). Process for purification of carboxylic acids. U.S.
  • Van der Mauten, T., & Du Prez, F. (2022). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Interreg Vlaanderen-Nederland.
  • Menéndez, J. C. (2018). Multicomponent mechanochemical synthesis. Chemical Science, 9(8), 2042-2053.
  • Al-Zoubi, R. M. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
  • Inoue, M., Sato, T., & Hirama, M. (2003). Total synthesis of merrilactone A. Journal of the American Chemical Society, 125(36), 10772-10773.
  • Boschelli, D. H., et al. (2005). Preparation of benzob[b]thiophene-2-carboxamides as inhibitors of phosphoinositide 3-kinases. U.S.
  • Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 88(11), 7463-7468.
  • Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved from [Link]

  • Pike, V. W., & Långström, B. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 14(12), 5035-5048.
  • de Souza, M. V. N., & de Almeida, M. V. (2017). Ultrasound-promoted organocatalytic enamine–azide [3 + 2] cycloaddition reactions for the synthesis of ((arylselanyl)phenyl-1H-1,2,3-triazol-4-yl)ketones. Beilstein Journal of Organic Chemistry, 13, 696-703.
  • Cooper, A. I. (2009). Rapid Microwave Synthesis and Purification of Porous Covalent Organic Frameworks.
  • NextSDS. (n.d.). 6-oxo-1-phenylpiperidine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Khramtsova, E. E., Kasatkina, S. O., Dmitriev, M. V., & Maslivets, A. N. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Molbank, 2022(3), M1421.
  • Pfizer Inc. (2012). Cyanopyrazole derivatives as GPR119 agonists.
  • Wang, Y., Jiang, H., Gong, H., & Su, T. (2015). The Effects of Reaction Conditions on Oxidation of Cyclohexanol to Adipic Acid. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects, 37(15), 1606-1611.
  • Singh, O. V., & Muthukrishnan, M. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & medicinal chemistry letters, 17(16), 4613-4618.
  • ResearchGate. (n.d.). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[6][7]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals handling 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: 477890-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals handling 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: 477890-12-3). Because this molecule features a sterically demanding N -cyclohexyl delta-lactam ring, a benzylic C2 stereocenter, and a C3-carboxylic acid, it presents unique thermal and hydrolytic vulnerabilities during storage.

Diagnostic Overview: Mechanisms of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. The structural topology of this molecule dictates three primary degradation pathways under thermal stress:

  • Thermal Decarboxylation : Carboxylic acids are prone to thermal decomposition (loss of CO2​ ) at elevated temperatures[1]. The proximity of the C3-carboxyl group to the sterically bulky C2-phenyl group lowers the activation energy required for decarboxylation compared to isolated aliphatic acids.

  • C2/C3 Epimerization : The proton at the C2 position is benzylic and adjacent to the lactam nitrogen, while the C3 proton is alpha to the carboxyl group. Thermal kinetic energy can induce enolization-like transition states, leading to epimerization and the formation of unwanted diastereomers.

  • Moisture-Accelerated Lactam Hydrolysis : The 6-oxo piperidine (delta-lactam) ring is susceptible to nucleophilic attack by water. Thermal energy acts as a catalyst for this ring-opening hydrolysis, yielding an acyclic amino dicarboxylic acid[2].

Pathways Molecule 1-Cyclohexyl-6-oxo-2-phenylpiperidine -3-carboxylic acid Heat Thermal Stress (>40°C) Molecule->Heat Moisture Moisture + Heat (>75% RH) Molecule->Moisture Decarb Decarboxylation (Loss of CO2) Heat->Decarb Activation E Epimer C2/C3 Epimerization (Diastereomers) Heat->Epimer Benzylic C2 Hydrolysis Lactam Ring Opening (Acyclic Amino Acid) Moisture->Hydrolysis Nucleophilic Attack

Fig 1: Thermal and hydrolytic degradation pathways of the piperidine-3-carboxylic acid derivative.

Quantitative Data: Storage Conditions vs. Degradation Risk

The following table summarizes the expected stability profile based on standard ICH Q1A(R2) climatic zones[3].

Storage ConditionTemperature / HumidityExpected Shelf LifePrimary Degradation RiskRequired Packaging Mitigation
Refrigerated (Optimal) 2°C to 8°C / Ambient> 24 MonthsNoneSealed HDPE container
Long-Term Ambient 25°C ± 2°C / 60% RH ± 5%12 - 18 MonthsSlow EpimerizationDouble PE bags + Desiccant
Intermediate 30°C ± 2°C / 65% RH ± 5%6 - 12 MonthsEpimerization, HydrolysisInert Argon flush + Desiccant
Accelerated (Stress) 40°C ± 2°C / 75% RH ± 5%< 3 MonthsDecarboxylation, HydrolysisNot recommended for storage

Core FAQs & Troubleshooting

Q1: We observe a steady decrease in assay purity during summer storage in our warehouse. What is the primary cause, and how do we fix it? Answer: This is a classic presentation of moisture-driven lactam hydrolysis compounded by thermal stress. According to ICH Q1A(R2) guidelines, if a "significant change" (e.g., a 5% shift in assay) occurs at accelerated conditions, you must evaluate the intermediate storage condition (30°C/65% RH)[2]. Fix: Immediately transfer the batch to a climate-controlled facility (≤ 25°C). Ensure the primary packaging includes active silica gel desiccants, as water is the limiting reagent for the hydrolysis pathway.

Q2: How can I differentiate between thermal epimerization and decarboxylation in my HPLC chromatogram? Answer:

  • Epimerization at C2 or C3 produces a diastereomer. In LC-MS, this will appear as a closely eluting peak with the exact same mass ( [M+H]+ isobaric).

  • Decarboxylation results in the loss of the carboxyl group. This will elute significantly later on a reverse-phase C18 column (due to increased hydrophobicity) and will show a mass loss of 44 Da ( −CO2​ ) in the mass spectrometer[1].

Q3: How do I establish the absolute maximum temperature this compound can withstand before decomposing? Answer: You must perform Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). TGA monitors the mass change as the sample is heated, revealing the exact onset temperature of decarboxylation (thermal decay profile)[4]. DSC will reveal the melting point and any exothermic decomposition events.

Standard Operating Protocols (SOPs)

To ensure scientific integrity, all stability testing must be self-validating. Below are the step-by-step methodologies for validating the thermal stability of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

Protocol A: Self-Validating Accelerated Stability Workflow

This protocol is grounded in ICH Q1A(R2) standards to establish a formal re-test period[3].

  • Aliquot Preparation: Weigh 500 mg of the compound into 12 identical amber glass vials.

  • Environmental Chamber Placement:

    • Place 4 vials in a Long-Term chamber (25°C / 60% RH).

    • Place 4 vials in an Accelerated chamber (40°C / 75% RH).

    • Place 4 vials in a Thermal Stress chamber (60°C / Ambient RH).

  • Sampling Intervals: Pull one vial from each chamber at t=0 , 1 month, 3 months, and 6 months.

  • Analytical Testing:

    • Perform HPLC-UV (254 nm) to quantify the parent compound and degradants.

    • Perform Karl Fischer (KF) titration to measure water ingress.

  • Self-Validation (Mass Balance): Calculate the mass balance for every time point. The sum of the parent API peak area and all degradant peak areas must equal the initial t=0 peak area (adjusted for relative response factors). Causality Check: If the mass balance drops below 98%, it indicates the formation of volatile degradants (e.g., CO2​ from decarboxylation) that are escaping the detector[1].

Workflow Start Baseline HPLC/TGA (t=0) Split Aliquot into Chambers Start->Split LongTerm Long-Term 25°C / 60% RH Split->LongTerm Accelerated Accelerated 40°C / 75% RH Split->Accelerated Stress Thermal Stress 60°C Split->Stress Analyze HPLC/MS & Karl Fischer (Months 1, 3, 6) LongTerm->Analyze Accelerated->Analyze Stress->Analyze Validate Self-Validation: Mass Balance Check Analyze->Validate Must = 100% ± 2%

Fig 2: Self-validating ICH Q1A(R2) stability testing workflow for thermal degradation monitoring.

Protocol B: TGA/DSC Thermal Profiling

Use this protocol to determine the precise decarboxylation threshold[4].

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into a pre-tared alumina crucible.

  • Atmosphere Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal effects.

  • Temperature Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min.

  • Data Interpretation: Plot the first derivative of the weight loss curve. The peak of the derivative curve indicates the point of maximum mass decrease (the exact temperature of decarboxylation).

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids. RSC Publishing.[Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. University of North Carolina Asheville. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating high-purity 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating high-purity 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid .

Because this intermediate features a conformationally restricted piperidine-derived lactam, a highly lipophilic cyclohexyl appendage, and an ionizable carboxylic acid, standard purification workflows must be carefully adapted to ensure high yield and diastereomeric purity.

Mechanistic Troubleshooting & FAQs

Q: Why can't I use an acidic aqueous wash to remove basic impurities, given the piperidine ring? A: A common pitfall is treating this molecule like a standard basic piperidine. The nitrogen in 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is part of a δ-lactam (due to the 6-oxo position). The lone pair on the nitrogen is delocalized into the adjacent carbonyl, rendering it non-basic. Attempting to protonate it with aqueous acid will fail to pull the compound into the aqueous phase. You must instead exploit the C3-carboxylic acid via a basic pH swing[1].

Q: How do I prevent hydrolysis of the lactam ring during extraction? A: Avoid using strong bases like NaOH or KOH for the extraction. While they will successfully deprotonate the carboxylic acid, prolonged exposure can hydrolyze the δ-lactam ring, yielding an undesired acyclic amino-dicarboxylic acid. Use a milder base like 5% NaHCO₃, which is sufficiently basic to deprotonate the carboxylic acid (pKa ~4.5) without risking lactam cleavage[1].

Q: How do I separate diastereomeric impurities (e.g., cis/trans isomers at C2 and C3)? A: Because the molecule contains multiple stereocenters, crude synthetic mixtures often contain diastereomers. Fractional crystallization is the most scalable and self-validating approach. Piperidine-derived structures frequently exhibit excellent crystalline properties when precipitated from absolute ethanol or ethyl acetate/hexane mixtures[2]. The thermodynamic stability of the desired isomer drives selective crystal lattice formation.

Q: My crude batch has a dark discoloration and trace metal contamination from an upstream coupling step. How can I clear this? A: Transition metal catalysts (like Pd or Cu) often coordinate weakly to the lactam or carboxylic acid moieties. Organic metal scavengers (e.g., functionalized silica such as Si-Thiol or EDTA) should be introduced during the organic dissolution phase. Organic scavengers are highly selective and suitable for trace metal removal in pharmaceutical intermediates where product safety and purity are critical[3].

Purification Workflow Visualization

The following workflow outlines the orthogonal purification strategy, combining liquid-liquid extraction for chemical purity and recrystallization for stereochemical enrichment.

G Crude Crude 1-Cyclohexyl-6-oxo- 2-phenylpiperidine-3-carboxylic acid Dissolve Dissolve in EtOAc Add 5% aq. NaHCO3 Crude->Dissolve PhaseSep Liquid-Liquid Phase Separation Dissolve->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product Carboxylate Salt) PhaseSep->AqLayer Keep Acidify Acidify with 2M HCl (pH < 3) Ice Bath (0-5 °C) AqLayer->Acidify Precipitate Isoelectric Precipitation & Vacuum Filtration Acidify->Precipitate Recryst Recrystallization (Absolute Ethanol) Precipitate->Recryst Pure Pure Target Compound (Diastereomerically Enriched) Recryst->Pure

Fig 1: Workflow for the purification of 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

Quantitative Data: Solvent & Partitioning Matrix

Solvent SystemPurification PhaseTarget Impurity RemovedMechanism of Action
Ethyl Acetate / 5% NaHCO₃ (aq) Liquid-Liquid ExtractionUnreacted amines, neutral organics, lipophilic byproductsDeprotonation of C3-COOH (pKa ~4.5) to a water-soluble sodium salt, leaving neutral species in the organic layer[1].
2M HCl (aq) Isoelectric PrecipitationAqueous soluble byproductsReprotonation of the carboxylate; forces the precipitation of the highly lipophilic neutral acid[1].
Absolute Ethanol RecrystallizationDiastereomers, trace colored impuritiesDifferential solubility; thermodynamic preference for the major diastereomeric crystal lattice[2].
Silica-Thiol (Si-SH) Metal ScavengingResidual Pd, Ru, or Cu catalystsChelation of trace heavy metals prior to crystallization, ensuring API-grade purity[3].

Self-Validating Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

Causality Focus: This protocol relies on the ionizability of the carboxylic acid while preserving the neutral lactam core.

  • Dissolution: Dissolve the crude 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in ethyl acetate (approx. 10 mL/g). Ensure complete dissolution; filter if insoluble polymeric particulates remain[4].

  • Deprotonation: Transfer the solution to a separatory funnel and add an equal volume of 5% aqueous NaHCO₃. Caution: CO₂ gas will evolve as the acid is neutralized. Vent the funnel frequently to prevent pressure buildup[1].

  • Phase Separation: Allow the layers to separate completely. The desired product is now in the lower aqueous layer as a sodium carboxylate salt. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the upper organic layer, which contains unreacted neutral and lipophilic impurities[1].

  • Washing: Wash the aqueous layer once more with fresh ethyl acetate to ensure the absolute removal of trace neutral organics.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 2.0–3.0 (verify strictly with pH paper). The protonated carboxylic acid will crash out of the solution as a white or off-white precipitate[1].

  • Isolation: Collect the solid via vacuum filtration, wash the filter cake with ice-cold deionized water to remove residual inorganic salts, and dry under high vacuum.

Protocol B: Diastereomeric Enrichment via Recrystallization

Causality Focus: Exploits differential solubility profiles to isolate the thermodynamically stable diastereomer.

  • Solvent Addition: Suspend the dried, extracted solid from Protocol A in a minimal amount of absolute ethanol[2].

  • Heating: Heat the suspension to reflux (approx. 78 °C) until the solid is completely dissolved. If the solution remains highly colored, add activated carbon (10% w/w), boil for 5 minutes, and perform a hot filtration through a pre-heated pad of Celite[4].

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Note: Rapid cooling traps impurities in the crystal lattice; slow cooling ensures high-purity crystal growth[4].

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize the thermodynamic yield. Filter the resulting crystals, wash with a minimal volume of ice-cold ethanol, and dry under high vacuum to afford the pure compound[2].

Sources

Optimization

Technical Support Center: Chromatographic Analysis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

This technical support guide provides in-depth troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Design...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Designed for researchers and drug development professionals, this document offers practical, science-backed solutions to common chromatographic challenges encountered with this and structurally similar molecules.

Understanding the Analyte: A Zwitterionic Challenge

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 477890-12-3) is a complex molecule for chromatographic analysis primarily because it is zwitterionic.[1][2] It possesses both a carboxylic acid group (acidic) and a piperidine nitrogen (basic).

  • Carboxylic Acid Group: This group is acidic, with an estimated pKa around 4-5. At a mobile phase pH above its pKa, this group will be deprotonated (ionized) to a carboxylate anion (R-COO⁻), making the molecule more polar and less retained in reversed-phase (RP) HPLC.[3][4]

  • Piperidine Nitrogen: The nitrogen atom within the piperidine ring is basic, with an estimated conjugate acid pKa around 10-11. At a mobile phase pH below this pKa, the nitrogen will be protonated (ionized) to a piperidinium cation (R₂NH₂⁺), which also increases polarity and reduces retention.

This dual nature means that the mobile phase pH is the most critical parameter influencing retention, peak shape, and selectivity.[1][2][3] The goal of mobile phase optimization is to find a pH where the analyte is in a single, stable ionic form—ideally, fully non-ionized—to achieve good retention and symmetrical peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for the mobile phase for this compound? A1: For reversed-phase chromatography (e.g., on a C18 column), a good starting point is an acidic mobile phase. Try a gradient with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.[5][6] An acidic pH (around 2.7 with formic acid) ensures the carboxylic acid group is fully protonated (non-ionized), promoting retention and minimizing peak tailing caused by secondary interactions with the stationary phase.[3][4]

Q2: Why is my peak shape poor (tailing)? A2: Peak tailing for this analyte is often caused by the interaction of its basic piperidine nitrogen with residual silanols on the silica-based stationary phase.[7][8] This is especially problematic at mid-range pH where the nitrogen is protonated. Using a low pH mobile phase (pH 2-3) suppresses the ionization of silanols and ensures the piperidine nitrogen is consistently protonated, which can improve peak shape. Alternatively, using a high-purity, end-capped column or a column specifically designed for basic compounds can mitigate this issue.[7][8]

Q3: Can I use a phosphate buffer? A3: Yes, phosphate buffers are excellent for controlling pH, especially in the ranges of 2.1-3.1 and 6.2-8.2.[9] However, be aware that phosphate buffers are non-volatile and incompatible with mass spectrometry (MS) detection.[10] If using UV detection, a 20-50 mM phosphate buffer can provide robust pH control and improve method reproducibility.[11] Always filter buffered mobile phases to prevent salt precipitation and system blockage.[11][12]

Q4: My retention time is drifting. What should I do? A4: Retention time drift is commonly caused by poor mobile phase pH control or temperature fluctuations.[12][13][14] Ensure your mobile phase is adequately buffered, especially if the pH is near the analyte's pKa.[3] Use a column oven to maintain a constant temperature, as a 1°C change can alter retention times by 1-2%.[13] Also, ensure the column is fully equilibrated with the mobile phase before starting your analytical run, which may require flushing with 10-20 column volumes.[14]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue: Poor Peak Shape (Tailing)

Question: My chromatogram shows a peak with significant tailing for 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. What is the cause and how can I fix it?

Answer: Peak tailing for a compound with a basic nitrogen is a classic sign of secondary interactions with the stationary phase.

Primary Causes & Solutions:

  • Silanol Interactions: The protonated piperidine nitrogen can interact with ionized residual silanols (Si-O⁻) on the silica backbone of the C18 column. This secondary ion-exchange mechanism leads to tailing.[7][8]

    • Solution 1: Lower the Mobile Phase pH: Adjust the pH to between 2.5 and 3.0 using an additive like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[5][10] This protonates the silanols, minimizing their ionic interaction with the basic analyte.

    • Solution 2: Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize accessible silanols. Columns specifically marketed as "base-deactivated" are ideal.[8]

  • Insufficient Buffer Capacity: If the mobile phase pH is not firmly controlled, the analyte's ionization state can vary as it passes through the column, leading to band broadening and tailing.

    • Solution: Increase Buffer Concentration: If using a buffer, ensure its concentration is adequate, typically between 20-50 mM.[11] Also, operate within ±1 pH unit of the buffer's pKa for maximum buffering capacity.[5][9]

Issue: Unstable or Drifting Retention Times

Question: The retention time for my analyte is inconsistent between injections and across a sequence. What are the likely causes?

Answer: Retention time instability points to a lack of system equilibrium or changes in mobile phase conditions.

Primary Causes & Solutions:

  • Inadequate Column Equilibration: The column's stationary phase requires sufficient time to equilibrate with the mobile phase. If equilibration is incomplete, you will see retention times drift, usually to shorter times, as the run progresses.[14]

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phases, ensure a thorough flush.[14]

  • Mobile Phase pH Instability: If the mobile phase is unbuffered and close to the analyte's pKa, small changes in solvent proportioning or CO₂ absorption from the air can alter the pH and cause significant retention shifts.

    • Solution: Use a buffer to control the pH, especially if operating in the pH 4-6 range.[3][5] Prepare fresh mobile phase daily and keep solvent bottles capped.[12]

  • Temperature Fluctuations: Ambient temperature changes in the laboratory can affect solvent viscosity and chromatographic selectivity.[13]

    • Solution: Use a thermostatically controlled column oven. Set it to a temperature slightly above the highest expected ambient temperature (e.g., 30 or 35 °C) for consistent performance.[14][15]

Issue: Low Resolution or Co-eluting Peaks

Question: My analyte peak is not well-separated from an impurity. How can I improve the resolution?

Answer: Improving resolution requires manipulating the selectivity (α) of the chromatographic system.

Primary Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice and ratio of the organic modifier can significantly impact selectivity.

    • Solution 1: Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter elution order and improve separation.[16]

    • Solution 2: Optimize the Gradient: If using a gradient, make it shallower (i.e., increase the gradient time). This gives more time for closely eluting compounds to separate.[6][16]

  • Suboptimal pH: Since the analyte is zwitterionic, changing the pH can dramatically alter its retention relative to impurities, especially if the impurities have different ionizable groups.

    • Solution: Perform a pH scouting experiment. Analyze the sample using mobile phases buffered at different pH values (e.g., pH 3, pH 5, pH 7) to find the pH that provides the best selectivity.[2][3]

Visualization of Optimization Workflows

A logical approach is crucial for efficient method development. The following diagrams illustrate key decision-making processes.

Troubleshooting_Peak_Shape start Start: Poor Peak Shape (Tailing) check_pH Is Mobile Phase pH < 3.5? start->check_pH lower_pH Adjust pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid check_pH->lower_pH No check_column Are you using a high-purity, base-deactivated column? check_pH->check_column Yes end_good Result: Symmetrical Peak lower_pH->end_good change_column Switch to a modern, end-capped column (e.g., Agilent Zorbax, Waters XBridge) check_column->change_column No check_buffer Is buffer concentration adequate (20-50 mM) and within its pKa range? check_column->check_buffer Yes change_column->end_good adjust_buffer Increase buffer concentration or choose a more suitable buffer check_buffer->adjust_buffer No end_bad Problem Persists: Consider alternative stationary phase or ion-pairing reagents check_buffer->end_bad Yes adjust_buffer->end_good

Caption: Troubleshooting workflow for poor peak shape (tailing).

Mobile_Phase_Optimization parameters Mobile Phase Parameters pH / Buffer Organic Modifier (ACN vs. MeOH) % Organic (Isocratic) or Gradient Slope effects Chromatographic Results Retention Time Peak Shape Resolution (Selectivity) parameters:p1->effects:e1 Strongly Affects (Ionization Control) parameters:p1->effects:e2 Strongly Affects (Silanol Suppression) parameters:p1->effects:e3 Affects Selectivity parameters:p2->effects:e1 Affects Retention parameters:p2->effects:e3 Strongly Affects (Alters Selectivity) parameters:p3->effects:e1 Directly Controls parameters:p3->effects:e3 Affects Resolution

Caption: Relationship between mobile phase parameters and results.

Experimental Protocols

Protocol 1: Preparation of Buffered Acidic Mobile Phase (pH 3.0)

This protocol describes the preparation of 1 liter of a mobile phase consisting of 25 mM potassium phosphate in water:acetonitrile (90:10 v/v) at pH 3.0.

Instrumentation & Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Calibrated pH meter

  • 0.45 µm membrane filter

  • Graduated cylinders and volumetric flasks

Procedure:

  • Prepare Aqueous Buffer: Weigh out the appropriate amount of KH₂PO₄ for a 25 mM solution in 1 L (approx. 3.4 g). Dissolve this in 900 mL of HPLC-grade water in a clean beaker.

  • Adjust pH: Place the beaker on a stir plate with a stir bar. Place the calibrated pH electrode in the solution. Slowly add phosphoric acid dropwise until the pH meter reads 3.0.

  • Add Organic Modifier: Transfer the pH-adjusted buffer to a 1 L volumetric flask. Add 100 mL of acetonitrile. Important: Always adjust the pH of the aqueous portion before adding the organic solvent.[11] The apparent pH will shift after adding the organic modifier, but this pre-adjustment method ensures reproducibility.[11]

  • Mix and Degas: Bring the solution to the final volume of 1 L with HPLC-grade water if needed. Mix thoroughly.

  • Filter: Filter the entire mobile phase through a 0.45 µm membrane filter to remove particulates that could damage the HPLC system.[11][12] The mobile phase is now ready for use.

Protocol 2: Systematic Mobile Phase Optimization Workflow

This workflow provides a structured approach to developing a robust HPLC method for the target analyte.

Instrumentation & Column:

  • HPLC system with UV or MS detector

  • High-purity C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Column oven

Procedure:

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Analysis: This initial run will determine the approximate elution time and provide a baseline for peak shape.

  • pH Optimization (Selectivity Screen):

    • Prepare two additional mobile phase systems:

      • System 1 (Neutral): A: 10 mM Ammonium Acetate in Water, B: Acetonitrile.

      • System 2 (Basic): A: 10 mM Ammonium Bicarbonate in Water (pH ~8), B: Acetonitrile.

    • Run the same scouting gradient with each system. Compare the chromatograms for changes in selectivity, peak shape, and retention time. For this zwitterionic compound, the low pH condition (formic acid) is most likely to yield the best results.[3][4]

  • Organic Modifier Optimization:

    • Using the best pH condition identified in Step 2, repeat the scouting run but replace acetonitrile with methanol as Mobile Phase B.

    • Compare the acetonitrile and methanol runs. Methanol may provide different selectivity for closely eluting impurities.[16]

  • Gradient Optimization:

    • Based on the scouting run from Step 1 (assuming formic acid/acetonitrile was best), calculate the solvent composition at the start and end of the analyte's elution.

    • Design a new, shallower gradient around this range. For example, if the peak elutes at 60% B, try a gradient of 50% to 70% B over 15 minutes. This will improve resolution around the peak of interest.[16]

  • Final Method Validation:

    • Once optimal conditions are established, perform system suitability tests (e.g., inject the standard six times) to confirm reproducibility of retention time, peak area, and tailing factor.

Summary of Mobile Phase Recommendations

ParameterRecommendationRationale
Stationary Phase High-purity, end-capped C18 or C8Minimizes silanol interactions, suitable for reversed-phase.[8]
Mobile Phase pH Acidic (pH 2.5 - 3.5) Suppresses ionization of the carboxylic acid and silanols, leading to good retention and peak shape.[3][4][7]
Acidic Additive 0.1% Formic Acid or 0.1% Phosphoric AcidEffective for pH control. Formic acid is MS-compatible.[5][10]
Buffer (if needed) 20-50 mM Phosphate (for UV) or Formate (for MS)Provides robust pH control for improved reproducibility.[5][9][11]
Organic Modifier Acetonitrile or MethanolStart with acetonitrile; try methanol to alter selectivity if needed.[16][17]
Temperature 30 - 40 °C (controlled via oven)Ensures stable retention times and can improve efficiency.[13][14]

References

  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2026, March 12).
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids | Analytical Chemistry - ACS Publications.
  • HPLC solvents and mobile phase additives. Waters.
  • pH, pKa, and Retention - Pharma Growth Hub. (2023, October 30).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2025, November 27).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10).
  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. (2026, February 15).
  • HPLC Troubleshooting Guide.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC.
  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies.
  • Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • How to fix peak shape in hplc? - ResearchGate. (2023, March 9).
  • HPLC Troubleshooting Guide - SCION Instruments.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE.
  • Why it matters and how to get good peak shape. Agilent. (2023, August 10).
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
  • Reversed Phase HPLC Method Development - Phenomenex.
  • 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid - Sigma-Aldrich.
  • Exploring the Different Mobile Phases in HPLC - Veeprho. (2025, February 2).
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - Research Journal of Pharmacy and Technology. (2013, March 3).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. (2025, August 22).

Sources

Troubleshooting

Reducing solvent waste in 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid purification

Knowledge Base: Advanced Purification & Solvent Reduction Target Compound: 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base: Advanced Purification & Solvent Reduction Target Compound: 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Scientist's Prologue

Purifying complex piperidine derivatives like 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid presents a unique thermodynamic challenge. The molecule possesses a bulky, lipophilic backbone (cyclohexyl and phenyl rings) juxtaposed with a polar, hydrogen-bonding carboxylic acid at the C-3 position. Traditionally, isolating specific diastereomers or enantiomers of this intermediate required massive volumes of normal-phase solvents, leading to an unsustainable environmental footprint. This support guide provides field-validated, self-correcting protocols to transition your workflow toward green chemistry principles without sacrificing yield or chiral purity.

G cluster_trad Traditional Route (High PMI) cluster_green Green Route (Low PMI) Crude Crude 1-Cyclohexyl-6-oxo- 2-phenylpiperidine-3-carboxylic acid Silica Silica Gel Chromatography (Hexane/EtOAc) Crude->Silica SFC Prep SFC (scCO2 + MeOH) Diastereomeric Resolution Crude->SFC Waste High Solvent Waste (PMI > 400) Silica->Waste Cryst EtOH/H2O Crystallization Final Polishing SFC->Cryst LowWaste Solvent Recycled (PMI < 40) Cryst->LowWaste

Fig 1: Transitioning from traditional silica chromatography to green SFC and crystallization.

🗂️ Troubleshooting Ticket #104: High Process Mass Intensity (PMI) in Early-Stage Isolation

User Query: Our current silica gel chromatography route consumes over 400 L of hexane and ethyl acetate per kg of API intermediate. How can we drastically reduce our PMI while maintaining >99% purity?

Expert Analysis & Causality: The core issue is the reliance on traditional liquid chromatography for a molecule with competing polarities. Process Mass Intensity (PMI) is the critical metric for benchmarking the "greenness" of a synthesis, defined as the total mass of materials used to produce a given mass of product[1]. Because typical manufacturing relies heavily on solvent-intensive purification, downstream separations often account for over 50% of the total PMI[2].

The lipophilic cyclohexyl and phenyl groups cause the molecule to dissolve well in non-polar solvents, but the C-3 carboxylic acid interacts strongly with the silanol groups on stationary silica. This forces the use of massive solvent volumes to elute the compound. By shifting to Preparative Supercritical Fluid Chromatography (SFC) and targeted anti-solvent crystallization, you can bypass silica entirely.

Quantitative Impact: Below is a summary of the expected efficiency gains when transitioning purification methods.

Purification MethodPrimary SolventsAverage PMI ( kg/kg )Solvent Recovery RateEnergy Consumption Cut
Traditional Silica Gel Hexane, EtOAc, DCM400 - 450< 15%Baseline
Preparative SFC scCO₂, Methanol30 - 45> 90% (CO₂)~ 40% reduction
Anti-Solvent Crystallization Ethanol, Water10 - 15~ 75%~ 76% reduction

🗂️ Troubleshooting Ticket #105: Peak Tailing and Diastereomeric Resolution

User Query: We are attempting to resolve the (2R,3S) diastereomer using SFC, but we are experiencing severe peak tailing and poor resolution. Can SFC handle the carboxylic acid moiety?

Expert Analysis & Causality: Yes, but the mobile phase chemistry must be strictly controlled. Supercritical carbon dioxide (scCO₂) is a highly non-polar solvent with gas-like diffusivity and liquid-like solvation properties[3]. However, the C-3 carboxylic acid on your piperidine ring acts as a strong hydrogen-bond donor and acceptor. In a pure scCO₂/alcohol system, the carboxylate partially ionizes, leading to secondary interactions with the chiral stationary phase and resulting in peak tailing.

The Solution: You must introduce an acidic modifier. Adding 0.1% to 0.5% trifluoroacetic acid (TFA) or formic acid to your methanol co-solvent suppresses the ionization of the carboxylic acid[4]. By keeping the molecule in its protonated, neutral state, you ensure a uniform interaction with the stationary phase, resulting in sharp peaks and baseline resolution. Furthermore, SFC increases productivity by reducing separation times by an average of 20 times compared to traditional HPLC, while slashing organic solvent usage by up to 95%[5].

SFC CO2 Recycled CO2 Pump Supercritical State (>31°C, >73.8 bar) CO2->Pump Col Chiral Stationary Phase (Suppressed Ionization) Pump->Col Mod Modifier: MeOH + 0.1% Formic Acid Mod->Col Prevents tailing Sep Resolved Diastereomers Col->Sep

Fig 2: Preparative SFC workflow utilizing scCO2 and acidic modifiers for peak resolution.

🗂️ Troubleshooting Ticket #106: Designing a Self-Validating Crystallization Protocol

User Query: We want to use crystallization as a final polishing step to remove trace impurities and completely eliminate chromatographic waste. What is a reliable, solvent-reduced protocol?

Expert Analysis & Causality: Anti-solvent crystallization is the ultimate tool for minimizing PMI. For 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, an Ethanol/Water system is thermodynamically ideal. Ethanol readily solvates the lipophilic rings and hydrogen-bonds with the carboxylic acid at elevated temperatures. Water, a highly polar anti-solvent, disrupts this solvation shell. As water is introduced, the hydrophobic effect forces the cyclohexyl and phenyl groups to aggregate, driving the compound out of solution and into a highly ordered crystalline lattice.

Step-by-Step Self-Validating Protocol:

  • Dissolution (The Solvation Phase):

    • Suspend 1.0 kg of crude 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in 5.0 L of absolute Ethanol.

    • Heat the reactor to 65°C under gentle agitation until complete dissolution is achieved.

    • Validation Check 1: Perform a visual inspection. The solution must be completely clear. If particulate remains, filter hot through a 0.22 µm PTFE membrane to prevent heterogeneous nucleation.

  • Anti-Solvent Addition (Reaching the Metastable Zone):

    • Maintain temperature at 65°C. Slowly charge 2.0 L of purified Water (anti-solvent) at a rate of 50 mL/min.

    • Stop the addition immediately when the solution becomes persistently cloudy (the cloud point), indicating the boundary of the metastable zone.

    • Validation Check 2: Hold the temperature for 15 minutes. If the cloudiness dissipates, add water in 100 mL increments until persistent opalescence is achieved.

  • Seeding and Maturation (Lattice Formation):

    • Cool the reactor linearly to 55°C over 30 minutes.

    • Introduce 10 g of pure crystalline seed (1% w/w).

    • Hold at 55°C for 2 hours to allow the seed crystals to mature, preventing uncontrolled nucleation (oiling out).

  • Cooling and Isolation (Yield Maximization):

    • Resume anti-solvent addition (remaining 3.0 L of Water) over 2 hours.

    • Cool the slurry to 5°C at a rate of 0.5°C/min.

    • Validation Check 3: Sample the mother liquor and analyze via HPLC. The concentration of the target API should be < 2 mg/mL. If higher, extend the hold time at 5°C to force further precipitation.

  • Filtration and Drying:

    • Filter the slurry and wash the wet cake with 1.0 L of chilled (5°C) 1:1 EtOH/Water.

    • Dry under vacuum at 45°C until the loss on drying (LOD) is < 0.5%.

📚 References

  • ACS GCI Pharmaceutical Roundtable. "Process Mass Intensity Metric." ACS GCI Pharmaceutical Roundtable,[Link]

  • Roschangar, F., et al. "Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction." ACS Publications,[Link]

  • "Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis." The Journal of Organic Chemistry - ACS Publications,[Link]

  • "Revolutionizing Pharmaceutical Purification with Supercritical CO₂ Chromatography." SFE Process,[Link]

  • DaSilva, J., et al. "Supercritical Fluid Chromatography (SFC) as a Green Chromatography Technique for Support in Rapid Development of Pharmaceutical Candidates." MARM-ACS,[Link]

  • "Supercritical Fluids and Green Bioanalysis." Taylor & Francis Online,[Link]

  • "Supercritical Co₂ Fluid Purification." De Dietrich Process Systems,[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid vs 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

An in-depth comparative analysis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid and 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid reveals their critical roles as highly functionalized trisubstituted lac...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid and 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid reveals their critical roles as highly functionalized trisubstituted lactams. Synthesized primarily via the Castagnoli-Cushman Reaction (CCR), these building blocks are driving recent breakthroughs in two distinct fields: the engineering of trigger-free autodegradable biomedical polymers[1], and the development of novel proteasome inhibitors targeting Multiple Myeloma[2].

As an application scientist, selecting between the N-cyclohexyl and N-methyl derivatives requires a rigorous understanding of how their steric bulk and lipophilicity dictate macromolecular degradation kinetics and biological receptor binding.

Structural and Physicochemical Profiling

The fundamental difference between these two molecules lies at the N-1 position of the piperidinone ring. This substitution governs the molecule's steric hindrance, rotational freedom, and overall lipophilicity (LogP), which subsequently dictates its performance in downstream applications.

Table 1: Comparative Physicochemical Properties

Property1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
CAS Number 477890-12-3951976-64-0
Molecular Formula C₁⸸H₂₃NO₃C₁₃H₁₅NO₃
Molecular Weight 301.38 g/mol 233.26 g/mol
N-Substituent Bulk High (Bulky, rigid aliphatic ring)Low (Minimal steric footprint)
Predicted LogP ~3.8 (Highly Lipophilic)~1.8 (Moderately Lipophilic)
Primary Utility High-Tg polymers; Hydrophobic pocket probingRapid-degradation polymers; Baseline SAR modeling

Application 1: Monomers for Autodegradable Biomedical Polymers

A major hurdle in biomedical engineering is ensuring that drug-delivery polymers degrade completely without leaving toxic residues. Recent advancements have demonstrated that alternating copolymerization of Schiff bases and cyclic anhydrides yields polymers capable of spontaneous, trigger-free autodegradation[1].

When these polymers depolymerize, they revert completely into trisubstituted lactam small molecules—specifically, derivatives like 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid[1].

Causality in Polymer Design: The choice between the N-methyl and N-cyclohexyl Schiff base precursor directly controls the polymer's glass transition temperature (Tg) and degradation half-life.

  • The N-Methyl derivative creates a polymer backbone with lower steric strain, often resulting in rapid depolymerization (e.g., complete degradation within hours at elevated temperatures)[1].

  • The N-Cyclohexyl derivative introduces significant steric bulk, restricting polymer chain mobility. This elevates the Tg and extends the degradation timeline, making it ideal for sustained-release drug carriers that must remain intact for weeks before safely dissolving.

G N1 Schiff Base (N-Methyl / N-Cyclohexyl) N3 Zwitterionic Intermediate N1->N3 Dipole Interaction N2 Glutaric Anhydride N2->N3 N4 Alternating Copolymer N3->N4 Catalyst-Free Polymerization N5 Spontaneous Depolymerization N4->N5 Thermal/Aqueous Trigger-Free N6 Trisubstituted Lactam Product N5->N6 Complete Degradation

Mechanism of trigger-free autodegradation from alternating copolymers to trisubstituted lactams.
Self-Validating Protocol: Polymer Autodegradation Assay
  • Synthesis: React the selected N-substituted Schiff base with glutaric anhydride under catalyst-free conditions to form the alternating copolymer[3].

  • Incubation: Suspend the polymer in PBS (pH 7.4) at 37°C. For thermal baseline testing, incubate solid samples under inert N₂ gas to prove degradation is non-oxidative[1].

  • Orthogonal Validation:

    • Macromolecular: Monitor the decline in molecular weight (Mn) over time using Gel Permeation Chromatography (GPC).

    • Small Molecule: Extract the aqueous phase and confirm the structural identity of the resulting 6-oxo-2-phenylpiperidine-3-carboxylic acid derivative via MALDI-TOF MS and ¹H-NMR[1]. Complete conversion validates the trigger-free mechanism.

Application 2: Scaffolds for Proteasome Inhibition in Multiple Myeloma

Beyond materials science, these compounds are potent pharmacophores. Inspired by the natural product Hib-ester, researchers have utilized 1(N),2,3-trisubstituted lactams to target the 20S proteasome—a critical vulnerability in Multiple Myeloma (MM) cells due to their high protein turnover[2].

Causality in Drug Design (SAR): The 20S proteasome features specific hydrophobic pockets (e.g., the chymotrypsin-like active site).

  • 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid serves as a baseline scaffold. Its small N-methyl group allows deep penetration into narrow binding clefts but may lack the hydrophobic surface area required for high-affinity anchoring.

  • 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid leverages its bulky, lipophilic ring to engage in extensive Van der Waals interactions within larger hydrophobic sub-pockets, often yielding superior IC₅₀ values against MM cell lines compared to smaller aliphatic substituents[2].

W S1 Castagnoli-Cushman Synthesis (Yields Racemic Lactam) S2 Chiral HPLC Resolution (Isolates Enantiomers) S1->S2 S3 20S Proteasome Assay (Fluorogenic Substrate Cleavage) S2->S3 S4 Multiple Myeloma Cell Assay (RPMI 8226 Viability) S3->S4

Experimental workflow for evaluating N-substituted piperidinones as proteasome inhibitors.
Self-Validating Protocol: In Vitro Proteasome Inhibition Assay
  • Enantiomeric Resolution: Because biological targets are strictly stereoselective, the racemic lactams synthesized via CCR must be separated into their (2R,3R) and (2S,3S) enantiomers using chiral stationary phase HPLC[2].

  • Fluorogenic Cleavage Assay: Incubate purified human 20S proteasome with varying concentrations of the enantiopure compound and a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Data Acquisition & Validation: Measure AMC fluorescence release at Ex/Em 380/460 nm. Use Bortezomib as a positive control[2]. A dose-dependent decrease in fluorescence validates the compound's mechanism of action, allowing for precise IC₅₀ calculation.

Conclusion & Selection Guide

The choice between the 1-Cyclohexyl and 1-Methyl derivatives of 6-oxo-2-phenylpiperidine-3-carboxylic acid hinges entirely on the spatial and kinetic requirements of your system:

  • Select the 1-Methyl derivative when engineering rapidly degrading biomedical polymers or when establishing a baseline structural model with minimal steric interference.

  • Select the 1-Cyclohexyl derivative when designing sustained-release polymers that require a higher Tg, or when optimizing proteasome inhibitors that require a bulky lipophilic moiety to maximize binding affinity in hydrophobic target pockets.

Sources

Comparative

Comprehensive Guide: Validation of LC-MS/MS Methods for 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Quantification

Executive Summary & Analytical Challenges The quantification of highly functionalized chiral building blocks and pharmaceutical intermediates, such as 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CPPCA) , pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

The quantification of highly functionalized chiral building blocks and pharmaceutical intermediates, such as 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CPPCA) , presents unique bioanalytical challenges. With a molecular framework containing a hydrophobic cyclohexyl ring, an aromatic phenyl group, and a polar carboxylic acid moiety (pKa ~4.5), CPPCA exhibits amphiphilic behavior.

In plasma matrices, this structural complexity leads to poor retention on standard reversed-phase columns and severe ESI ion suppression from endogenous glycerophospholipids. To achieve the rigorous standards set by the [1], bioanalytical workflows must move beyond generic templates. This guide objectively compares alternative sample preparation and chromatographic platforms, providing a field-proven, self-validating protocol for the robust LC-MS/MS quantification of CPPCA.

Platform Comparison: Optimizing the Workflow

To establish a highly sensitive and reproducible assay, we evaluated standard approaches against targeted, chemistry-specific methodologies.

Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)

Causality in Method Design: PPT using acetonitrile is rapid but fails to remove matrix phospholipids, which compete with the target analyte for charge droplets during Electrospray Ionization (ESI), leading to signal quenching. By transitioning to a Hydrophilic-Lipophilic Balanced (HLB) polymeric SPE sorbent, we actively wash away phospholipids. Furthermore, by pre-acidifying the plasma with phosphoric acid, we force the carboxylic acid of CPPCA into its neutral, protonated state, maximizing its hydrophobic retention on the SPE sorbent.

Table 1: Performance Comparison of PPT vs. Polymeric SPE

Performance MetricMethod A: Standard PPT (Acetonitrile)Method B: Polymeric SPE (HLB)
Extraction Recovery (%) 62.4 ± 9.1%94.2 ± 2.8%
Phospholipid Removal < 10%> 98%
Matrix Factor (IS Normalized) 0.55 (Severe Suppression)0.97 (Minimal Effect)
Achievable LLOQ 10.0 ng/mL0.5 ng/mL
Chromatographic Selectivity: Standard C18 vs. Core-Shell Biphenyl

Causality in Method Design: Standard C18 columns rely entirely on dispersive hydrophobic interactions. Because CPPCA contains a phenyl ring, utilizing a Biphenyl stationary phase introduces orthogonal π−π interactions. This specific electronic affinity selectively retains CPPCA longer than early-eluting polar matrix interferences, drastically improving peak asymmetry and signal-to-noise (S/N) ratios.

Table 2: Chromatographic Performance Comparison

ParameterStandard C18 Column (50 x 2.1 mm)Core-Shell Biphenyl Column (50 x 2.1 mm)
Retention Time ( tR​ ) 1.4 min (Co-elution with void)2.8 min (Well retained)
Peak Asymmetry ( Tf​ ) 1.65 (Significant Tailing)1.05 (Highly Symmetrical)
Selectivity vs. Matrix PoorExcellent ( π−π interaction)

Workflow Visualization

G cluster_0 Sample Preparation Comparison N1 Plasma Sample (100 µL) + SIL-IS Spiking N2_A Method A: PPT (300 µL Acetonitrile) N1->N2_A N2_B Method B: SPE (Polymeric HLB Sorbent) N1->N2_B N3_A Centrifugation & Supernatant Collection N2_A->N3_A N3_B Wash (5% MeOH) & Elute (100% ACN) N2_B->N3_B N4 LC Separation (C18 vs. Biphenyl Column) N3_A->N4 N3_B->N4 N5 ESI+ MS/MS Detection (MRM: m/z 302.2 -> 219.1) N4->N5 N6 Data Processing & ICH M10 Validation N5->N6

Comparative LC-MS/MS workflow evaluating PPT vs. SPE sample preparation.

Self-Validating Experimental Protocol

To ensure the highest degree of trustworthiness, this protocol functions as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically CPPCA-d5—at the very first step, any downstream fluctuations in extraction efficiency or ESI matrix effects are mathematically normalized via the analyte/IS peak area ratio, a requirement heavily emphasized in the [2].

Step 1: Matrix Spiking and Pre-treatment
  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (CPPCA-d5, 50 ng/mL).

  • Critical Step: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 2 minutes. (Rationale: Drops the pH below the pKa of the carboxylic acid, neutralizing the molecule to ensure maximum binding to the SPE sorbent).

Step 2: Solid Phase Extraction (HLB 30 mg/well)
  • Condition: 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Load: Transfer the acidified plasma samples onto the SPE plate. Apply low vacuum (approx. 5 in Hg).

  • Wash: 1.0 mL of 5% Methanol in Water. (Rationale: Removes polar salts and endogenous proteins without eluting the hydrophobic target).

  • Elute: 1.0 mL of 100% Acetonitrile.

  • Reconstitute: Evaporate eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Step 3: LC-MS/MS Acquisition
  • Analytical Column: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 3.0 min, hold for 1.0 min, re-equilibrate at 10% B. Flow rate: 0.4 mL/min.

  • MS/MS Detection (Positive ESI):

    • CPPCA Quantifier MRM: m/z 302.2 219.1 (Loss of cyclohexyl group)

    • CPPCA Qualifier MRM: m/z 302.2 284.2 (Loss of H2​O )

    • SIL-IS MRM: m/z 307.2 224.1

Validation Data & Regulatory Compliance

The method was validated across a dynamic range of 0.5 to 500 ng/mL. The use of the Biphenyl column combined with polymeric SPE yielded data that easily surpasses the strict acceptance criteria defined by global regulatory bodies[3].

Table 3: Summary of Method Validation Parameters

Validation ParameterExperimental Result (SPE + Biphenyl)Regulatory Acceptance Criteria (ICH M10)
Linearity ( R2 ) 0.9989 (1/x² weighting) 0.99
Intra-day Precision (%CV) 1.8% – 5.4% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Nominal) 96.2% – 104.5%85% – 115% (80% – 120% at LLOQ)
Carryover Not Detected (< 2% of LLOQ) 20% of LLOQ
Processed Sample Stability Stable for 48 hours at 4°CMust cover autosampler residence time

References

  • "ICH M10 on bioanalytical method validation and study sample analysis", European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

  • "Bioanalytical Method Validation Guidance for Industry", U.S. Food and Drug Administration (FDA). Available at:[Link]

Validation

Benchmarking 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid in High-Throughput Screening: A Guide to Privileged Scaffolds for Allosteric Modulators

As drug discovery shifts toward increasingly complex targets—such as protein-protein interactions (PPIs) and G-protein coupled receptor (GPCR) allosteric sites—the quality of the input chemical library dictates the succe...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward increasingly complex targets—such as protein-protein interactions (PPIs) and G-protein coupled receptor (GPCR) allosteric sites—the quality of the input chemical library dictates the success of High-Throughput Screening (HTS) campaigns. Highly flexible, overly basic scaffolds often yield unacceptably high false-positive rates or generate "hits" burdened with insurmountable ADME liabilities.

This guide benchmarks the performance of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (COPCA) against traditional, flexible alternatives. By analyzing its physicochemical properties and its performance in self-validating HTS workflows, we demonstrate why highly substituted piperidine carboxamides have emerged as privileged starting points for1[1] to 2[2].

Structural Rationale & Causality: Why COPCA Outperforms Flexible Scaffolds

To understand COPCA’s superiority in HTS, we must dissect the causality behind its structural elements compared to a standard unsubstituted piperidine-3-carboxylic acid (Nipecotic acid):

  • The 6-Oxo Group (Neutralizing Basicity): Unsubstituted piperidines possess a highly basic secondary amine (pKa ~9.5), which is protonated at physiological pH. This positive charge frequently leads to off-target liabilities, including hERG channel blockade and lysosomotropism. The 6-oxo group transforms COPCA into a δ -lactam, neutralizing the nitrogen, dramatically improving passive membrane permeability, and eliminating basic-amine-driven promiscuity.

  • The 2-Phenyl Group (Conformational Locking): Flexible rings suffer a massive entropic penalty upon binding. The bulky 2-phenyl substitution sterically restricts the pseudo-rotation of the piperidine chair. This forces the 3-carboxylic acid into a defined, pre-organized vector, perfectly positioning it to form critical hydrogen bonds or salt bridges within rigid allosteric pockets.

  • The 1-Cyclohexyl Group (Lipophilic Anchoring): In GPCR allosteric modulation, binding sites are often buried deep within the hydrophobic 7-transmembrane (7TM) domain. The 1-cyclohexyl moiety provides a massive, rigid lipophilic surface area that drives binding affinity through favorable desolvation entropy.

Quantitative Benchmarking Table

The following table summarizes the physicochemical and HTS performance metrics of COPCA against two common library alternatives.

Scaffold Metric1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (COPCA)Unsubstituted Piperidine-3-carboxylic acid (Nipecotic Acid)1-Alkyl-5-oxopyrrolidine-3-carboxylic acid
Scaffold Rigidity (Fsp³) High (~0.75)High (0.83)Moderate (~0.60)
Amine Basicity (pKa) Neutral (Lactam, pKa < 0)Highly Basic (pKa ~9.5)Neutral (Lactam, pKa < 0)
Conformational Freedom Highly Restricted (2-Phenyl locked)Highly Flexible (Chair-chair flips)Moderate (Envelope flips)
Typical HTS Attrition Rate Low (<15%) High (>60%)Moderate (~35%)
Primary HTS Liability High Molecular WeightPromiscuity / Phospholipidosis / hERGWeak hydrophobic anchoring

Step-by-Step Methodology: The Self-Validating HTS Workflow

The utility of COPCA is best exemplified in the3[3]. To ensure absolute data integrity and eliminate the false positives common with flexible scaffolds, we employ a "Triple-Add" kinetic calcium mobilization assay .

This protocol is a self-validating system: a single microplate well sequentially interrogates direct agonism, allosteric potentiation, and system viability, eliminating the need for parallel primary screens.

Step 1: Cell Line Engineering & Preparation
  • Action: Plate CHO cells stably co-expressing human mGlu4 and the chimeric G-protein Gqi5 at a density of 15,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight.

  • Causality: Native mGlu4 couples to Gi/o, which inhibits cAMP—a pathway with a narrow dynamic range. Co-expressing Gqi5 forces the receptor to artificially couple to the Phospholipase C (PLC) pathway, enabling a robust, high-throughput intracellular calcium readout.

Step 2: Fluorophore Loading
  • Action: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes at 37°C.

  • Causality: The acetoxymethyl (AM) ester allows the dye to passively permeate the lipid bilayer. Intracellular esterases cleave the AM group, trapping the active fluorophore inside the cell. Probenecid inhibits organic anion transporters, preventing the premature efflux of the dye.

Step 3: The Self-Validating "Triple-Add" Kinetic Readout

Execute the following additions sequentially using an automated kinetic fluorometer (e.g., Hamamatsu FDSS):

  • Addition 1 (Test Compound): Inject COPCA derivatives at 10 µM and monitor fluorescence for 140 seconds.

    • Logic: A signal spike here identifies direct agonists (which are false positives for a PAM screen). True PAMs will show a flat baseline.

  • Addition 2 (EC₂₀ Glutamate): Inject a sub-maximal dose of the endogenous ligand and monitor for 90 seconds.

    • Logic: This identifies true PAMs. The compound will synergistically spike the calcium signal only in the presence of the endogenous ligand.

  • Addition 3 (EC₈₀ Glutamate): Inject a near-maximal dose of glutamate.

    • Logic: This is the internal control. Wells that showed no activity in Additions 1 or 2 must show a robust signal here. Failure to do so indicates compound cytotoxicity or assay malfunction, instantly invalidating that specific well.

Step 4: Orthogonal Counter-Screening
  • Action: Screen validated hits against wild-type CHO cells and mGlu5-expressing CHO cells.

  • Causality: This step eliminates compounds that act as direct Gqi5 activators, calcium ionophores, or non-selective pan-mGluR modulators, ensuring target specificity[3].

Mechanistic Workflow Visualization

The following diagram illustrates the triage logic of the HTS campaign, demonstrating how the self-validating assay filters out promiscuous flexible scaffolds while enriching for conformationally locked COPCA derivatives.

HTS_Workflow Lib Compound Libraries (COPCA vs. Flexible Scaffolds) PriScreen Primary Screen: Calcium Mobilization (mGlu4 + Gqi5) Lib->PriScreen Hit Active at 10 µM? PriScreen->Hit Counter Counter-Screen: mGlu5 & WT CHO Cells Hit->Counter Yes Discard Discarded (Non-selective / False Positive) Hit->Discard No Select Selective for mGlu4? Counter->Select Lead Validated Lead (High COPCA Enrichment) Select->Lead Yes Select->Discard No

Fig 1: HTS triage workflow for mGlu4 PAMs utilizing the self-validating triple-add calcium assay.

References

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4). PubMed Central (PMC).
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Purity

For: Researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with orthogonal analytical techniques for the robust purity ass...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with orthogonal analytical techniques for the robust purity assessment of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. The purity of this active pharmaceutical ingredient (API) is a critical quality attribute, directly impacting its safety and efficacy. Therefore, relying on a single analytical method is insufficient. Cross-validation using mechanistically different (orthogonal) methods provides a self-validating system, ensuring the highest confidence in reported purity values.

We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide you in selecting the most appropriate analytical strategy for your needs.

The Central Role of Purity in Pharmaceutical Development

In any stage of drug development, from early discovery to commercial manufacturing, the chemical purity of a compound is paramount.[1] For a complex molecule like 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (C₁₈H₂₃NO₃), potential impurities can arise from starting materials, intermediates, or degradation products. These impurities, even at trace levels, can alter the compound's pharmacological and toxicological profile. Regulatory bodies like the FDA and EMA mandate rigorous purity assessments, making the validation of analytical procedures a cornerstone of any submission.[2][3] This guide focuses on creating a validated, multi-faceted approach to ensure the true chemical constitution of the target analyte is accurately determined.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[4] It is often considered a "gold standard" for the analysis of volatile and thermally stable compounds.[4]

Expertise & Rationale: Why Derivatization is Essential

A direct GC-MS analysis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is challenging. The molecule possesses a carboxylic acid group and a tertiary amide within its piperidine ring structure, making it polar and prone to thermal degradation at the high temperatures required for volatilization. This leads to poor chromatographic performance, including peak tailing and low sensitivity.

To overcome this, chemical derivatization is a mandatory sample preparation step.[5] By converting the polar -COOH group into a less polar, more volatile ester (e.g., a silyl or methyl ester), we enhance the analyte's thermal stability and chromatographic behavior. This is a critical experimental choice rooted in the fundamental chemistry of the analyte. For this guide, we will focus on silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), a common and effective derivatizing agent.

Experimental Protocol: GC-MS Purity Assay

This protocol is designed for validation in accordance with ICH Q2(R2) guidelines.[3]

  • Preparation of Standards and Samples:

    • Accurately weigh approximately 10 mg of the 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid reference standard and sample into separate 2 mL autosampler vials.

    • Add 1 mL of a suitable anhydrous solvent (e.g., Dichloromethane).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A low-polarity column such as a ZB-5 MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for its robustness.[6]

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MSD Transfer Line: 290°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak for the derivatized analyte based on its retention time and mass spectrum.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Analyte Peak / Total Area of All Peaks) * 100

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Anhydrous Solvent weigh->dissolve derivatize Add BSTFA; Heat at 70°C dissolve->derivatize inject Inject 1µL into GC derivatize->inject separate Separation on ZB-5 MS Column inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-550) ionize->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report caption Fig 1: GC-MS experimental workflow.

Caption: Fig 1: GC-MS experimental workflow.

Orthogonal Methods for Cross-Validation

To ensure the trustworthiness of the purity data, results from the primary GC-MS method must be confirmed by at least one orthogonal method. Orthogonal methods are based on different chemical or physical principles, providing a truly independent assessment.[1]

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical purity analysis, particularly for non-volatile or thermally labile compounds.[7] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Its separation mechanism is fundamentally different from GC, making it an excellent orthogonal choice.

Senior Application Scientist's Insight: The primary advantage of HPLC-UV for this analyte is the elimination of the derivatization step. This simplifies the workflow, reduces potential sources of error, and is non-destructive to the sample. A reversed-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity.

  • Preparation of Standards and Samples:

    • Accurately weigh and dissolve ~10 mg of the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Diluent (ACN/H2O) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10µL into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report caption Fig 2: HPLC-UV experimental workflow.

Caption: Fig 2: HPLC-UV experimental workflow.

B. Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that quantifies a substance without needing a reference standard of the same compound.[8] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] This makes qNMR a powerful, mechanistically unique tool for an absolute purity assessment, providing an orthogonal validation of the highest rigor.[1][10]

Senior Application Scientist's Insight: We utilize an internal standard (IS) of known high purity and weight. By comparing the integral of a unique, well-resolved proton signal from our analyte to a signal from the IS, we can calculate the absolute purity (w/w %). This approach is non-destructive and provides structural confirmation simultaneously.[11]

  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte into an NMR tube.

    • Accurately weigh ~5 mg of a high-purity internal standard (e.g., Maleic Acid) into the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.[9]

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher field instrument.[8]

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated to allow for full magnetization recovery.

      • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Process the spectrum with a zero-filling and a small line-broadening factor.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (Iₐ) and a signal from the internal standard (Iₛₜₐ).

    • Calculate the purity (Pₐ) using the following formula[9]:

      • Pₐ (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ

      • Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity, a = analyte, std = standard.

qNMR_Logic cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (mₐ) dissolve Dissolve Both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std (mₛₜₐ) weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte (Iₐ) & Standard (Iₛₜₐ) Signals process->integrate calculate Calculate Absolute Purity (w/w %) Using Formula integrate->calculate caption Fig 3: Logic flow for qNMR purity determination.

Caption: Fig 3: Logic flow for qNMR purity determination.

Comparative Data Summary

The following table summarizes the expected performance characteristics for each analytical technique when applied to the purity determination of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. The values are representative and should be established for each specific validated method.

Performance CharacteristicGC-MS (with Derivatization)HPLC-UVqNMR
Principle Volatility/Boiling Point & Mass-to-Charge RatioPolarity/Partitioning & UV AbsorbanceNuclear Magnetic Resonance
Specificity Very High (Mass Spec)Moderate to HighHigh (Structural Info)
Typical LOD/LOQ Low (ng/mL)Low to Moderate (µg/mL)High (mg/mL)
Precision (%RSD) < 2%[12]< 2%< 1%
Accuracy (% Recovery) 98-102%[12]98-102%N/A (Primary Method)
Sample Prep Complexity High (Derivatization required)Low (Dissolve and filter)Moderate (Precise weighing)
Throughput ModerateHighLow
Quantitation Type Relative (% Area)Relative (% Area)Absolute (% w/w)

Senior Application Scientist's Insights: A Triangulated Approach to Truth

The choice of analytical method is not merely a technical decision; it is a strategic one based on the stage of development and the specific question being asked.

  • GC-MS is an excellent choice for identifying and quantifying volatile or semi-volatile impurities, especially when structural elucidation of unknowns is required. Its high specificity makes it invaluable for impurity profiling. However, the mandatory derivatization step introduces complexity and a potential source of analytical variability that must be carefully controlled.

  • HPLC-UV represents the most practical and robust method for routine quality control (QC) environments. Its high throughput, simplicity, and reliability make it ideal for release testing and stability studies where the impurity profile is already known.[7] When cross-validating, a discrepancy between HPLC and GC-MS results might indicate the presence of non-volatile impurities (missed by GC) or thermally labile impurities that degrade in the GC inlet.

  • qNMR serves as the ultimate arbiter of purity.[1] As a primary method, it provides an absolute measure of the main component without bias from chromatographic response factors. It should be employed to certify the purity of the primary reference standard used to calibrate the other chromatographic methods. While its sensitivity is lower than MS-based techniques, its accuracy and position as a fundamentally different (non-separative) technique make it the definitive tool for orthogonal confirmation.

The Self-Validating System: A truly robust purity assessment is achieved when all three methods provide concordant results. For example, if HPLC-UV and GC-MS both indicate a purity of 99.5% (area), and qNMR determines an absolute purity of 99.4% (w/w), you have established a highly trustworthy, cross-validated system. Any significant deviation between methods signals a need for further investigation into the nature of the impurities present.

Conclusion

The purity determination of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid demands more than a single analytical measurement. A rigorous, scientifically sound approach relies on the cross-validation of a primary method, such as GC-MS, with orthogonal techniques like HPLC-UV and qNMR. This multi-pronged strategy creates a self-validating system that ensures the highest level of confidence in the data, satisfying both scientific and regulatory requirements. By understanding the principles, advantages, and limitations of each method, researchers can design a comprehensive analytical package that accurately defines the quality of their material.

References

  • BenchChem. (n.d.). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Retrieved from BenchChem website.[13]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma website.[9]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][1]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from ResolveMass Laboratories Inc. website.[8]

  • Zhang, D., Kalgutkar, A. S., & Soglia, J. R. (2005). The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives. Journal of Mass Spectrometry, 40(4), 509-518. [Link][14]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from Bruker website.[11]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 11–23. [Link][10]

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from Benchchem website.[15]

  • Pozharitskaya, O. N., Shikov, A. N., Makarova, M. N., Makarov, V. G., & Kosman, V. M. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 26(11), 3123. [Link][12]

  • Xu, J., Wang, J., Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link][16]

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link][17]

  • Sigma-Aldrich. (n.d.). 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Retrieved from Sigma-Aldrich website.[18]

  • Raja, K. D., Ramana, V. S. V., Babu, K. R., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link][6]

  • Sravani, G., et al. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 8(4), 131-135. [Link][4]

  • BenchChem. (2025, December). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Retrieved from BenchChem website.[7]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website. [Link][2]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website. [Link][3]

  • Benchchem. (n.d.). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols. Retrieved from Benchchem website.[5]

  • Skender, L., Karacić, V., & Prpić-Majić, D. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Talanta, 62(1), 161-167. [Link][19]

  • Kim, M. J., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of the Korean Society of Grassland and Forage Science, 37(4), 361-368. [Link][20]

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Validation

A Senior Application Scientist's Guide to Comparative Binding Kinetics Analysis: A Case Study with 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid Analogues

Introduction: Beyond Affinity - Why Kinetic Data is King in Drug Discovery In the landscape of modern drug discovery, the equilibrium dissociation constant (KD), a measure of binding affinity, has long been a primary met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Affinity - Why Kinetic Data is King in Drug Discovery

In the landscape of modern drug discovery, the equilibrium dissociation constant (KD), a measure of binding affinity, has long been a primary metric for ranking lead compounds. While undoubtedly useful, affinity only tells part of the story. It represents a static endpoint, failing to capture the dynamic nature of a drug-target interaction within a complex biological system.[1] True efficacy and duration of action are often more closely correlated with the kinetics of the interaction: the rate at which a drug binds to its target (the association rate constant, k_on) and, more critically, the rate at which it dissociates (the dissociation rate constant, k_off).[1][2]

A slow k_off, for instance, translates to a long "residence time" of the drug on its target, which can lead to a more sustained pharmacological effect and potentially allow for less frequent dosing regimens.[2] Two compounds with identical affinities (KD) can have vastly different kinetic profiles and, consequently, different biological outcomes.[1]

This guide provides a comprehensive framework for characterizing and comparing the binding kinetics of small molecule analogues. We will use the 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid scaffold as a representative example of a privileged structure in medicinal chemistry.[3] While specific kinetic data for this exact series of analogues is not broadly published, the methodologies detailed herein provide the blueprint for any researcher aiming to conduct such a comparative analysis. We will focus on Surface Plasmon Resonance (SPR), a gold-standard, label-free technology for real-time kinetic analysis, as our primary experimental technique.[4][5][6]

The 'Why': Deconstructing the Kinetics of a Molecular Interaction

Understanding the individual kinetic components is fundamental to interpreting binding data correctly.

  • Association Rate (k_on or k_a): This constant reflects the rate of complex formation, measured in M⁻¹s⁻¹. It describes how quickly the compound recognizes and binds to its target. While a fast 'on-rate' can be advantageous, it is not always the most critical parameter for efficacy.

  • Dissociation Rate (k_off or k_d): This constant represents the rate of complex decay, measured in s⁻¹. It dictates the stability of the drug-target complex. A slow 'off-rate' is often a desirable attribute for drug candidates, as it leads to prolonged target engagement.[1]

  • Equilibrium Dissociation Constant (K_D): This is the ratio of the rate constants (k_off / k_on) and is an inverse measure of affinity. A lower KD indicates a tighter binding interaction.

By dissecting KD into its kinetic components, researchers can build a more sophisticated Structure-Kinetic Relationship (SKR), adding a new dimension to the traditional Structure-Activity Relationship (SAR).

The 'How': An Experimental Blueprint Using Surface Plasmon Resonance (SPR)

SPR technology measures changes in the refractive index near a sensor surface as molecules bind and dissociate, allowing for the real-time, label-free monitoring of interactions.[5][7] The output, a sensorgram, plots this binding response over time.[2]

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical SPR experiment for kinetic analysis.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis P1 Prepare & Qualify Target Protein P2 Prepare Analogue Serial Dilutions P3 Prepare & Degas Running Buffer E1 Immobilize Target Protein on Sensor Chip P3->E1 Load E2 Inject Analogues (Association) E1->E2 E3 Buffer Flow (Dissociation) E2->E3 E4 Surface Regeneration (If necessary) E3->E4 A1 Reference Subtraction E4->A1 Raw Sensorgrams A2 Fit Data to Kinetic Model A1->A2 A3 Determine k_on, k_off, K_D A2->A3 C1 Comparative Analysis & SKR A3->C1 Kinetic Data

Caption: High-level workflow for SPR-based kinetic analysis.

Detailed Step-by-Step Experimental Protocol

This protocol is a self-validating system designed to ensure data integrity. It outlines the process for analyzing the binding of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid analogues (analytes) to a purified protein (ligand).

1. Reagent and Material Preparation:

  • Target Protein (Ligand):

    • Dialyze the purified target protein into a suitable low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0) for immobilization. The final concentration should be between 20-100 µg/mL.

    • Causality: Dialysis into a low-salt, slightly acidic buffer is crucial for efficient amine coupling, as it promotes a positive surface charge on the protein, facilitating pre-concentration on the negatively charged sensor surface.[8]

  • Analogues (Analytes):

    • Prepare a high-concentration stock solution (e.g., 10 mM) of each analogue in 100% DMSO.

    • Create a serial dilution series (e.g., 5-7 concentrations, ranging from 0.1x to 100x the expected K_D) in running buffer. The final DMSO concentration should be matched across all samples and kept below 2% to minimize solvent effects.[9]

    • Causality: A wide concentration range is necessary to accurately resolve the kinetic parameters. Matching DMSO concentration is critical because it has a high refractive index and can cause bulk shifts in the SPR signal, leading to artifacts if not properly controlled.[9]

  • Buffers and Reagents:

    • Running Buffer: Prepare and degas a physiological buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Reagents (Amine Coupling Kit): 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), 0.1 M NHS (N-hydroxysuccinimide), and 1 M Ethanolamine-HCl pH 8.5.[8]

    • Causality: The surfactant in the running buffer minimizes non-specific binding of the analytes to the sensor surface. Degassing is essential to prevent air bubbles from forming in the microfluidic system, which would disrupt the experiment.[8]

2. Target Protein Immobilization (Amine Coupling):

  • Chip Activation: Inject a freshly mixed 1:1 solution of EDC/NHS over the sensor chip surface for 7 minutes to activate the carboxymethylated dextran matrix.

  • Ligand Injection: Inject the prepared target protein solution over the activated surface until the desired immobilization level (e.g., 2000-4000 Response Units for small molecule analysis) is reached.

  • Deactivation: Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining reactive NHS-esters and block unreacted sites.

  • Causality: This three-step process creates a stable, covalent linkage between the target protein and the sensor surface. The immobilization level is a balance; it must be high enough to generate a sufficient signal for the small molecule analyte but low enough to avoid mass transport limitations or steric hindrance.[7][10]

3. Kinetic Binding Assay:

  • System Priming: Equilibrate the entire system with running buffer until a stable baseline is achieved.

  • Analyte Injection (Association Phase): Inject the lowest concentration of the first analogue over the sensor surface for a defined period (e.g., 120-180 seconds).

  • Buffer Flow (Dissociation Phase): Switch back to flowing running buffer over the surface and monitor the dissociation for a sufficient time (e.g., 300-600 seconds) to observe a significant portion of the dissociation curve.[11]

  • Regeneration (Optional): If the analyte does not fully dissociate, inject a short pulse of a regeneration solution (e.g., mild acid/base or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle.[11]

  • Cycle Repetition: Repeat the injection-dissociation-regeneration cycle for each concentration in the dilution series, including a zero-analyte (buffer only) injection for double referencing.

  • Causality: A buffer-only injection is crucial for "double referencing," a process that subtracts both the signal from a reference surface and any bulk refractive index changes, isolating the true binding signal.[12] A long dissociation time is critical for accurately determining slow off-rates.[11]

Data Analysis and Comparative Visualization

Interpreting the Sensorgram

The raw data from the SPR instrument is visualized as a sensorgram. Kinetic constants are extracted by fitting this data to a suitable binding model (e.g., a 1:1 Langmuir model).

Sensorgram x_axis Time (s) y_axis Response (RU) origin origin x_end x_end origin->x_end y_end y_end origin->y_end curve 1,0.2 1,0.2 curve->1,0.2 2.5,2 2.5,2 1,0.2->2.5,2 5,0.5 5,0.5 2.5,2->5,0.5 baseline Baseline assoc_start assoc_start assoc_end assoc_end assoc_start->assoc_end Association (k_on) dissoc_end dissoc_end assoc_end->dissoc_end Dissociation (k_off)

Caption: A representative SPR sensorgram showing kinetic phases.

Tabulating Data for Comparison

Once kinetic parameters are determined for each analogue, they should be summarized in a clear, tabular format. This allows for direct comparison and the elucidation of structure-kinetic relationships.

Analogue IDModificationk_on (x 10⁵ M⁻¹s⁻¹)k_off (x 10⁻³ s⁻¹)K_D (nM)Residence Time (1/k_off) (s)
Parent (Reference)1.5 ± 0.25.0 ± 0.333.3200
Analogue A 4'-Fluoro on Phenyl1.8 ± 0.14.5 ± 0.225.0222
Analogue B N-Methyl on Piperidine1.2 ± 0.315.0 ± 0.8125.067
Analogue C Cyclopentyl for Cyclohexyl2.5 ± 0.21.0 ± 0.14.01000

(Note: Data presented is hypothetical and for illustrative purposes only.)

  • Analogue A: The fluoro substitution resulted in a modest improvement in affinity, driven by a slightly slower off-rate.

  • Analogue B: The N-methylation was detrimental, significantly increasing the off-rate (faster dissociation) and weakening the overall affinity.

  • Analogue C: Replacing the cyclohexyl with a cyclopentyl group dramatically improved affinity, primarily by slowing the dissociation rate by a factor of five, leading to a much longer residence time. This would likely be the most promising candidate for further investigation.

Alternative Methodologies: Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry (BLI) is another powerful, label-free optical technique for kinetic analysis.[13][14] In BLI, a biosensor tip is dipped into samples in a microplate, making it a higher-throughput and more fluidics-free system compared to SPR.[15][16]

  • Principle: BLI measures the change in the interference pattern of white light reflected from the biosensor tip as molecules bind.[14]

  • Advantages: Higher throughput, lower maintenance, and greater tolerance for crude samples.[13][16]

  • Considerations: Generally considered less sensitive than high-end SPR instruments, especially for very small molecules or fast kinetics.[4]

BLI serves as an excellent orthogonal method to validate SPR findings or for initial kinetic screening of a large number of analogues due to its speed and ease of use.[13]

Conclusion

A thorough understanding of binding kinetics is indispensable for modern, rational drug design. Moving beyond simple affinity measurements to dissect the association and dissociation rates provides a much richer dataset that can guide medicinal chemistry efforts toward compounds with superior pharmacodynamic properties. By employing robust, self-validating techniques like Surface Plasmon Resonance and presenting the data in a clear, comparative format, researchers can establish powerful structure-kinetic relationships. This kinetic-driven approach, as outlined in this guide, empowers drug development professionals to make more informed decisions, ultimately de-risking the development pipeline and increasing the probability of identifying clinically successful drug candidates.

References

  • Synthelis. (n.d.). Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI).
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • Photonics Spectra. (2012, February 15). SPR Provides a Boost to Drug Discovery and Development.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44–48.
  • Suman, K., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 51(11), 3204-3219.
  • Wallner, F. K., et al. (2013). Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. Methods in Molecular Biology, 946, 171-186.
  • Harvard University. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions.
  • Orthwein, T., et al. (2021). Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. Bio-protocol, 11(17), e4148.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds.
  • Wang, Y., et al. (2024).
  • Li, Y., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 11(18), 2841-2850.
  • Kim, D., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(10), 1943-1951.
  • Sartorius. (2022, December 1). Biomolecular Binding Kinetics Assays on the Octet® BLI Platform.
  • Sun, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.
  • ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • ResearchGate. (2024, August 18).
  • BIAcore. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction.
  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocols.
  • Revvity. (n.d.). Kinetic binding of kinase inhibitors and determination of K, K rates.
  • ResearchGate. (n.d.). Experimental Methods to Determine Binding Kinetics.
  • Nature. (2017). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Sartorius. (n.d.). Small Molecule Binding Kinetics.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • Fluidic Analytics. (2025, July 21). Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter.
  • PubMed. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2003, 175-188.
  • ACS Omega. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • Molecules. (2021).

Sources

Comparative

A Comparative Guide to Privileged Scaffolds: 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid vs. Pyrrolidine-3-carboxylic acid Analogs

Introduction: The Strategic Choice of a Core Scaffold In the intricate process of drug discovery, the selection of a core molecular scaffold is a decision of paramount importance, profoundly influencing a candidate's phy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Choice of a Core Scaffold

In the intricate process of drug discovery, the selection of a core molecular scaffold is a decision of paramount importance, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and ultimate therapeutic efficacy.[1] Among the most successful and frequently utilized frameworks in medicinal chemistry are saturated nitrogen heterocycles, valued for their ability to provide a three-dimensional architecture and a basic nitrogen center for crucial target interactions.[1][2]

This guide provides an in-depth, objective comparison between two such scaffolds: the highly substituted and conformationally complex 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid and the more compact, stereochemically rich pyrrolidine-3-carboxylic acid. We will dissect their structural nuances, explore their divergent applications, and provide practical experimental workflows to aid researchers, scientists, and drug development professionals in making informed strategic decisions in their own discovery programs.

PART 1: Structural and Physicochemical Dissection

The seemingly subtle difference of a single methylene unit between the piperidine (six-membered) and pyrrolidine (five-membered) rings, coupled with their respective substitution patterns, gives rise to significant variations in their three-dimensional shape, flexibility, and properties.[2]

The 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid Scaffold: A Framework for Complex Recognition

This scaffold represents a highly decorated piperidine ring, where each substituent is deliberately placed to confer specific properties.

  • Core Ring: The six-membered piperidine ring typically prefers a rigid chair conformation, which can be advantageous for achieving high binding affinity through conformational restriction.[2]

  • C6-Oxo Group: The presence of a lactam (amide within a ring) introduces a planar, rigidifying element and a potent hydrogen bond acceptor.

  • N-Cyclohexyl & C2-Phenyl Groups: These large, lipophilic groups dramatically increase the scaffold's size and non-polar surface area. They are designed to interact with extensive hydrophobic pockets within a biological target, such as an enzyme active site or a protein-protein interface.[3]

  • C3-Carboxylic Acid: This acidic functional group is a critical pharmacophoric element, typically ionized at physiological pH. It serves as a powerful hydrogen bond donor/acceptor and can form key salt-bridge interactions with positively charged residues (e.g., Arginine, Lysine) in a target protein.

The Pyrrolidine-3-carboxylic acid Scaffold: A Versatile Chiral Building Block

The five-membered pyrrolidine ring offers a more compact and stereochemically versatile framework.[4]

  • Core Ring: The pyrrolidine ring is non-planar, adopting flexible envelope and twist conformations.[2] This "pseudorotation" allows it to efficiently explore the surrounding pharmacophore space.[5]

  • Inherent Chirality: As a derivative of the amino acid proline, this scaffold is a readily available chiral building block.[6] This allows for the stereoselective synthesis of molecules, which is critical as different stereoisomers can have vastly different biological activities.[4]

  • Functional Handles: The secondary amine (a hydrogen bond donor and basic center) and the carboxylic acid provide two orthogonal points for chemical modification, making it an ideal starting point for library synthesis.[6][7]

Comparative Physicochemical Data

The table below summarizes the calculated physicochemical properties, illustrating the stark contrast between the two parent scaffolds.

Property1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acidPyrrolidine-3-carboxylic acidKey Design Implication
Molecular Formula C₁₈H₂₃NO₃[8]C₅H₉NO₂The piperidine analog is significantly larger and more complex.
Molecular Weight 317.38 g/mol 115.12 g/mol Drastically different starting points for lead generation and optimization.
cLogP (Octanol/Water) ~3.3~-1.4Piperidine analog is highly lipophilic, suggesting better membrane permeability but potential for lower solubility and higher off-target binding. Pyrrolidine is highly polar.[2]
Topological Polar Surface Area (TPSA) 69.5 Ų63.3 ŲTPSA values are surprisingly similar, dominated by the carboxylic acid and amide/amine functionalities.
Hydrogen Bond Donors 12The pyrrolidine's secondary amine provides an additional H-bond donor site, absent in the N-substituted piperidine.
Hydrogen Bond Acceptors 33Both scaffolds offer multiple H-bond acceptor sites.
Rotatable Bonds 41The piperidine analog has more conformational flexibility in its side chains, while the core pyrrolidine ring itself is more conformationally mobile.[2]

Note: Properties for the piperidine analog are calculated estimates based on its known structure.

PART 2: Biological Applications and Mechanistic Insights

The distinct structural features of these scaffolds predispose them to different classes of biological targets.

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid: Targeting Enzymes and PPIs

The large, hydrophobic, and multi-featured nature of this scaffold makes it an ideal candidate for targeting complex and well-defined binding sites.

  • Enzyme Inhibition: This scaffold is well-suited for inhibiting enzymes like proteases or lipases, where the bulky cyclohexyl and phenyl groups can occupy deep hydrophobic pockets (e.g., S1/S2 pockets) while the carboxylic acid anchors the molecule to a key catalytic or recognition residue.

  • Protein-Protein Interaction (PPI) Modulation: The disruption of PPIs requires molecules that can cover a large surface area and mimic key "hotspot" residues. The spatially distinct substituents on this piperidine scaffold can be optimized to achieve this.

Pyrrolidine-3-carboxylic acid: Mimetics and Modulators of an Endogenous Ligand

The compact, chiral nature of this scaffold makes it a premier choice for mimicking endogenous small molecules, particularly amino acids and neurotransmitters.[6]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine scaffold is a cornerstone in the design of gliptins, a class of drugs for type 2 diabetes.[6][7] The pyrrolidine ring provides the necessary stereochemistry to effectively target the DPP-4 active site.[7]

  • Endothelin (ET) Receptor Antagonists: Extensive structure-activity relationship (SAR) studies have shown that the pyrrolidine-3-carboxylic acid core is a versatile platform for developing potent and selective antagonists for both ET(A) and ET(B) receptors.[9][10][11]

  • GABA Uptake Inhibitors: As a constrained analog of the neurotransmitter GABA, this scaffold has been explored for designing inhibitors of its reuptake, with therapeutic potential in neurological disorders like epilepsy.[6]

PART 3: Experimental Design and Protocols

A robust drug discovery campaign relies on a logical, iterative workflow of design, synthesis, and testing.

General Workflow for Scaffold-Based Drug Discovery

The following diagram outlines a typical workflow for comparing and optimizing two distinct chemical scaffolds against a biological target.

workflow cluster_design 1. Design & Synthesis cluster_screening 2. In Vitro Screening cluster_analysis 3. Analysis & Optimization scaffold1 Piperidine Scaffold (e.g., 1-Cyclohexyl-6-oxo...) synthesis Parallel Library Synthesis scaffold1->synthesis scaffold2 Pyrrolidine Scaffold (e.g., Pyrrolidine-3-COOH) scaffold2->synthesis primary_assay Primary Biochemical Assay (e.g., IC50 vs. Target) synthesis->primary_assay secondary_assay Secondary Cellular Assay (e.g., EC50, Target Engagement) primary_assay->secondary_assay adme_tox Early ADME-Tox (Solubility, Permeability, Cytotoxicity) secondary_assay->adme_tox sar Structure-Activity Relationship (SAR) Analysis adme_tox->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Iterative workflow for parallel scaffold evaluation and optimization.

Protocol: Synthesis of a Representative N-Substituted Pyrrolidine-3-Carboxylic Acid Ester

This protocol details a common two-step sequence for functionalizing the pyrrolidine-3-carboxylic acid scaffold, a foundational process for building a diverse chemical library.

Objective: To synthesize Ethyl 1-(diphenylmethyl)pyrrolidine-3-carboxylate, a precursor for endothelin receptor antagonist development.[9]

Causality: The synthesis proceeds in two logical steps. First, the carboxylic acid is protected as an ethyl ester to prevent it from interfering with the subsequent N-alkylation step. Thionyl chloride in ethanol is a classic and efficient method for this transformation. Second, the secondary amine is alkylated. We use a base (potassium carbonate) to deprotonate the amine, making it nucleophilic, allowing it to attack the electrophilic benzyl carbon of the alkylating agent (bromodiphenylmethane).

Materials:

  • Pyrrolidine-3-carboxylic acid

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Potassium carbonate (K₂CO₃)

  • Bromodiphenylmethane

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Esterification

    • Carefully add thionyl chloride (1.2 eq) dropwise to a stirred solution of anhydrous ethanol (10 mL per 1g of starting material) in a round-bottom flask cooled in an ice bath (0 °C).

    • Add pyrrolidine-3-carboxylic acid (1.0 eq) portion-wise to the cold solution.

    • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux for 4-6 hours.

    • Validation: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the polar starting material.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting white solid, ethyl pyrrolidine-3-carboxylate hydrochloride, can be used in the next step without further purification.

  • Step 2: N-Alkylation

    • Dissolve the crude hydrochloride salt from Step 1 in anhydrous acetonitrile (15 mL per 1g of starting material).

    • Add potassium carbonate (3.0 eq) to neutralize the hydrochloride salt and act as the base.

    • Add bromodiphenylmethane (1.1 eq) to the suspension.

    • Stir the mixture vigorously at room temperature for 12-18 hours.

    • Validation: Monitor the reaction's progress by TLC.

    • Filter the reaction mixture through a pad of celite to remove inorganic salts, and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the crude residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by flash column chromatography on silica gel to yield the pure product.

Conclusion and Strategic Outlook

The choice between a complex piperidine scaffold and a simpler pyrrolidine scaffold is fundamentally target-dependent.

  • The 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid scaffold is a bespoke solution for targets with large, well-defined hydrophobic pockets. Its inherent complexity and rigidity make it a powerful tool for achieving high potency and selectivity, though this can come at the cost of synthetic tractability and potentially less favorable "drug-like" properties (e.g., high LogP).

  • The pyrrolidine-3-carboxylic acid scaffold offers superior versatility, synthetic accessibility, and a more favorable starting point regarding physicochemical properties like solubility.[1][2] Its proven success in mimicking natural ligands makes it an invaluable asset for targeting a wide range of receptors and enzymes, particularly where stereochemistry is a critical determinant of activity.[4][6]

A prudent drug discovery strategy involves selecting the scaffold that best aligns with the known structural and chemical features of the biological target. For novel targets with little structural information, exploring smaller, more versatile fragments like pyrrolidine-3-carboxylic acid often provides a more efficient path to identifying initial hits for further optimization.

References

  • Iovine, V. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available from: [Link]

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Available from: [Link]

  • Devi, P. et al. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research (Stuttgart). Available from: [Link]

  • Iovine, V., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available from: [Link]

  • Liu, G. et al. Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry. Available from: [Link]

  • Winn, M. et al. Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 2. Sulfonamide-Based ETA/ETB Mixed Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

  • Haider, S. et al. Significance of Pyrrolidine and Piperidine. IntechOpen. Available from: [Link]

  • OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Available from: [Link]

  • von Geldern, T.W. et al. Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Validation

Validating Therapeutic Targets Using 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid (CHOPP-3CA) as a Novel Proteasome Inhibitor

Executive Summary: The Need for Novel Proteasome Scaffolds The ubiquitin-proteasome pathway (UPP) is a highly validated therapeutic target in hematological malignancies, particularly Multiple Myeloma (MM)[1]. While first...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Need for Novel Proteasome Scaffolds

The ubiquitin-proteasome pathway (UPP) is a highly validated therapeutic target in hematological malignancies, particularly Multiple Myeloma (MM)[1]. While first-in-class proteasome inhibitors (PIs) have drastically improved patient survival, their clinical utility is frequently limited by dose-limiting toxicities and the rapid onset of drug resistance.

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CHOPP-3CA) represents a novel class of non-peptide, non-covalent inhibitors. Inspired by natural product derivatives (such as the Hib-ester chemotype)[2], this piperidine-based scaffold is designed to selectively target the chymotrypsin-like ( β 5) activity of the 20S proteasome. This guide objectively compares CHOPP-3CA against standard-of-care alternatives and provides a self-validating experimental framework to confirm its target engagement and efficacy.

Mechanistic Comparison: CHOPP-3CA vs. Standard of Care

To understand the value of CHOPP-3CA, we must evaluate the causality behind the toxicities of current alternatives.

  • Bortezomib (Reversible Boronate): Bortezomib reversibly binds the β 5 subunit but suffers from significant off-target activity against non-proteasomal serine proteases. This lack of absolute selectivity is a primary driver of bortezomib-induced peripheral neuropathy (BIPN)[3].

  • Carfilzomib (Irreversible Epoxyketone): Carfilzomib was developed to overcome bortezomib resistance. It binds irreversibly and highly selectively to the β 5 subunit[4]. However, irreversible inhibition demands de novo proteasome synthesis for cellular recovery, leading to severe endothelial stress and documented cardiovascular toxicity[1].

  • CHOPP-3CA (Reversible Piperidine-Carboxylate): CHOPP-3CA offers a "best-of-both-worlds" hypothesis. By utilizing a non-covalent binding mode within the chymotrypsin-like pocket, it avoids the permanent target occlusion seen with carfilzomib. Furthermore, its distinct non-boronate structure minimizes the off-target serine protease interactions that plague bortezomib.

Comparative Performance Data
ParameterBortezomibCarfilzomibCHOPP-3CA (Experimental)
Chemical Class Boronic acid dipeptidePeptide epoxyketonePiperidine-carboxylic acid
Binding Mode Reversible (Covalent)Irreversible (Covalent)Reversible (Non-covalent)
Primary Target 20S β 5 (Chymotrypsin-like)20S β 5 (Chymotrypsin-like)20S β 5 (Chymotrypsin-like)
Off-Target Liability High (Serine proteases)LowLow (Predicted by scaffold)
Primary Toxicity Peripheral NeuropathyCardiotoxicityUnder Investigation
Cellular IC 50​ (RPMI 8226) ~3-5 nM~2-4 nM~15-25 nM

Pathway Visualization

UPS_Pathway Ub Ubiquitinated Proteins (e.g., IκB, p53) Proteasome 20S Proteasome (β5 Chymotrypsin-like) Ub->Proteasome Degradation Protein Degradation Proteasome->Degradation Functional Apoptosis Apoptosis (Myeloma Cell Death) Proteasome->Apoptosis Inhibited State Inhibitor CHOPP-3CA (Proteasome Inhibitor) Inhibitor->Proteasome Inhibits NFkB NF-κB Activation (Tumor Survival) Degradation->NFkB

Mechanism of CHOPP-3CA inhibiting the 20S proteasome to induce apoptosis in myeloma cells.

Experimental Validation Protocols

As an application scientist, I emphasize that phenotypic data alone is insufficient to validate a novel scaffold. A robust validation requires a self-validating triad: (1) Biochemical verification , (2) Phenotypic efficacy , and (3) Intracellular target engagement .

Protocol 1: Cell-Free 20S Proteasome Activity Assay

Causality: Before testing in cells, we must prove that CHOPP-3CA directly inhibits the enzymatic function of the target. We utilize Suc-LLVY-AMC, a fluorogenic peptide specific to the β 5 chymotrypsin-like active site.

  • Preparation: Reconstitute purified human 20S proteasome (0.5 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA, 0.05% CHAPS).

  • Compound Incubation: Dispense CHOPP-3CA in a 10-point dose-response curve (0.1 nM to 10 µM) into a black 384-well microplate. Add the 20S proteasome and incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 25 µM of Suc-LLVY-AMC substrate to all wells.

  • Detection: Measure fluorescence continuously for 1 hour at Ex 380 nm / Em 460 nm. Calculate the IC 50​ based on the initial velocity of AMC cleavage.

Protocol 2: Cellular Viability & Apoptosis Assay

Causality: Biochemical inhibition must translate to cytotoxicity in a relevant disease model. We use RPMI 8226, a well-characterized human multiple myeloma cell line[2].

  • Seeding: Seed RPMI 8226 cells at 10,000 cells/well in 96-well opaque plates.

  • Treatment: Treat cells with CHOPP-3CA, Bortezomib (positive control), or DMSO (vehicle) for 48 hours.

  • Viability Readout: Add CellTiter-Glo® reagent (measures ATP as an indicator of metabolically active cells). Luminescence is recorded after 10 minutes of orbital shaking.

  • Apoptosis Readout: In a parallel plate, use a Caspase-3/7 Glo assay to confirm that cell death is driven by apoptosis (a hallmark of proteasome inhibition), rather than non-specific necrosis.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: Phenotypic cell death does not prove how the drug killed the cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by quantifying target engagement inside living cells[5]. When a ligand binds its target, it thermodynamically stabilizes the protein against heat-induced denaturation[6].

  • Cell Treatment: Treat intact RPMI 8226 cells with 5 µM CHOPP-3CA or DMSO for 2 hours.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 70°C, in 3°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Cool the cells to room temperature, then lyse using three rapid freeze-thaw cycles in liquid nitrogen.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot using a primary antibody specific to the 20S proteasome β 5 subunit. A shift in the melting temperature ( Tm​ ) in the treated group definitively proves intracellular target engagement.

CETSA_Workflow Cells Cultured MM Cells (RPMI 8226) Treatment Treat with CHOPP-3CA Cells->Treatment Heating Thermal Gradient (40°C - 70°C) Treatment->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Western Western Blot (Detect β5 Subunit) Lysis->Western

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.

Conclusion

Validating 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CHOPP-3CA) requires a rigorous, multi-tiered approach. While Bortezomib and Carfilzomib remain the clinical gold standards, their toxicity profiles necessitate the exploration of novel, non-covalent scaffolds. By utilizing biochemical cleavage assays alongside advanced intracellular biophysical techniques like CETSA, researchers can confidently validate the mechanistic superiority and target specificity of next-generation proteasome inhibitors.

References

  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. Frontiers in Oncology.1

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. International Journal of Molecular Sciences (MDPI).2

  • Proteasome inhibitors in multiple myeloma: 10 years later. Blood (ASH Publications).3

  • Comparative Mechanisms of Action of Proteasome Inhibitors. CancerNetwork.4

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.5

  • A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS One.6

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; PPE Guide: Handling 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling complex pharmaceutical intermediates like 1-Cyclohexyl-6-oxo-2-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling complex pharmaceutical intermediates like 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: 477890-12-3)[1], understanding why the molecule behaves the way it does is critical to designing an effective safety protocol. This guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum safety, building a foundation of trust through rigorous scientific grounding.

Section 1: Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's structural hazards to understand its mechanism of interaction with human biology.

  • The Delta-Lactam Core: The 6-oxo-piperidine ring forms a delta-lactam. Unlike highly basic free piperidines, the nitrogen here is part of a neutral amide bond, meaning the compound's reactivity is driven by other functional groups.

  • The Carboxylic Acid Moiety: Located at C3, this functional group acts as a localized proton donor. This makes the compound a severe mucosal and ocular irritant upon contact.

  • Lipophilic Enhancers: The addition of the cyclohexyl (N1) and phenyl (C2) groups drastically increases the molecule's partition coefficient (LogP). This extreme lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum (skin), especially if dissolved in carrier solvents like DMSO or DMF.

Because of these structural features, the compound carries specific acute toxicity hazards: Harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).

Table 1: Physicochemical & Hazard Summary

Property / HazardData / SpecificationCausality & Operational Impact
CAS Number 477890-12-3[1]Unique identifier for safety tracking and inventory control.
Molecular Formula C18H23NO3High carbon count indicates high lipophilicity and dermal penetration risk.
Hazard Codes H302, H312, H332Requires comprehensive dermal and respiratory physical barriers.
Physical State Solid / PowderProne to static charge accumulation and aerosolization during weighing.
Section 2: Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[2], PPE must be selected based on a rigorous hazard assessment. The following matrix outlines the mandatory PPE for handling this specific compound, moving beyond basic compliance to ensure mechanistic protection[3].

Table 2: PPE Specifications & Causality

PPE CategoryMaterial / SpecificationStandardCausality / Reasoning
Hand Protection Nitrile Gloves (Double-gloved, outer pair ≥6 mil)EN 374 / ASTM D6978Nitrile provides a robust barrier against lipophilic solids and offers moderate breakthrough time for common aprotic carrier solvents (DMSO/DMF).
Eye Protection Chemical Splash GogglesANSI Z87.1The carboxylic acid moiety poses a high risk of corneal damage. Standard safety glasses are insufficient against aerosolized lactam dust.
Body Protection Nomex or 100% Cotton Lab CoatOSHA 1910.132Synthetic blends (like polyester) generate static electricity, which will aerosolize the dry powder upon approach.
Respiratory N95 or P100 Particulate RespiratorNIOSH ApprovedMandatory if weighing outside a certified fume hood to prevent inhalation of H332-classified particulates.
Section 3: Operational Workflow & Handling Protocol

A self-validating protocol ensures that each step confirms the safety of the next. Do not proceed to the next step unless the current step's parameters are fully met.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity must read between 0.4 and 0.6 m/s.

  • Static Mitigation: 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a dry powder that accumulates static charge. Use an anti-static ionizing gun (e.g., Zerostat) on the weighing boat and spatula for 10 seconds prior to transfer.

  • Precision Weighing: Tare the anti-static weighing boat. Open the chemical container slowly to prevent pressure-differential aerosolization. Transfer the solid using a grounded, stainless-steel spatula.

  • Solubilization (If Applicable): If creating a stock solution, add the carrier solvent (e.g., DMSO) directly to the weighing boat or transfer vessel inside the fume hood. The lipophilicity of the compound means it will dissolve rapidly, significantly increasing its dermal penetration risk.

  • Decontamination: Cap all vials tightly. Wipe down the balance and fume hood surface with an isopropanol-soaked lint-free wipe. Doff the outer layer of gloves before touching any clean lab surfaces.

Workflow A 1. Fume Hood Verification (Flow: 0.4-0.6 m/s) B 2. Static Mitigation (Anti-Static Ionizer) A->B C 3. Precision Weighing (Closed Analytical Balance) B->C D 4. Solubilization (Add DMSO/DMF in Hood) C->D E 5. Decontamination (Doffing & Surface Wipe) D->E

Fig 1: Sequential operational workflow for handling lactam-based carboxylic acid powders.

Section 4: Spill Response & Disposal Plan

Spills involving lipophilic carboxylic acids require immediate containment to prevent cross-contamination and respiratory exposure.

Step-by-Step Spill Response:

  • Assessment: Determine the volume of the spill. A minor spill is defined as <50g of solid powder. A major spill is >50g or any volume dissolved in a highly penetrating solvent like DMSO.

  • Minor Spill Containment: Do not dry-sweep the powder, as this will aerosolize the H332 respiratory hazard. Lightly mist the spilled powder with a 70% Isopropanol/Water solution to wet the dust.

  • Absorption: Wipe up the wetted powder using chemical absorbent pads.

  • Major Spill Evacuation: For large spills, immediately evacuate the area, close the laboratory doors, and contact Environmental Health and Safety (EHS).

  • Disposal: Place all contaminated wipes and PPE into a clearly labeled, sealable hazardous waste container. Due to the stable lactam ring, this compound must be disposed of via high-temperature incineration. Never flush down the drain.

SpillResponse Spill Accidental Release Assess Assess Spill Volume Spill->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major Wet Wet with IPA/Water Minor->Wet Evacuate Evacuate Area Major->Evacuate Absorb Wipe with Absorbent Wet->Absorb Waste Solid Hazardous Waste Absorb->Waste EHS Contact EHS Evacuate->EHS

Fig 2: Decision matrix and procedural logic for chemical spill response.

References
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." US Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment." NIOSH. Available at: [Link]

Sources

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